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  • Product: 1,3-Dibromo-2-(bromomethyl)propane
  • CAS: 62127-48-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1,3-Dibromo-2-(bromomethyl)propane

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of 1,3-Dibromo-2-(bromomethyl)propane. Executive Summary 1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the synthesis, characterization, and application of 1,3-Dibromo-2-(bromomethyl)propane.

Executive Summary

1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) is a highly symmetrical, polyhalogenated aliphatic compound that serves as a critical electrophilic hub in advanced organic synthesis[1]. Featuring a central methine carbon bonded to three identical bromomethyl groups, this tribromide is engineered for trivalent functionalization. It is an indispensable building block in the design of dendrimers, star polymers, and complex pharmaceutical active ingredients (APIs)[2]. This guide provides a comprehensive breakdown of its structural properties, thermodynamic profile, and a field-validated protocol for its synthesis.

Chemical Identity & Structural Architecture

The molecule consists of a propane backbone with a bromomethyl substitution at the C2 position, resulting in three equivalent primary alkyl bromide moieties[3]. This neopentyl-like beta-branching creates a unique steric environment that dictates its reactivity profile, requiring specific kinetic conditions for successful nucleophilic substitution.

Figure 1: Molecular connectivity of 1,3-Dibromo-2-(bromomethyl)propane.

Physicochemical Profiling

Understanding the thermodynamic and physical properties of 1,3-Dibromo-2-(bromomethyl)propane is essential for designing downstream purification and reaction conditions.

PropertyValueSource
Chemical Formula C₄H₇Br₃
Molecular Weight 294.81 g/mol [3]
CAS Registry Number 62127-48-4
Boiling Point 493.15 K (~220 °C)[4]
Enthalpy of Vaporization 66.1 kJ/mol (at 490 K)[5]
GHS Classification Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2[1]

Mechanistic Synthesis & Retrosynthetic Analysis

The most efficient retrosynthetic disconnection of 1,3-dibromo-2-(bromomethyl)propane leads back to the corresponding triol: 2-(hydroxymethyl)propane-1,3-diol. The forward synthesis relies on a global bromination using Phosphorus Tribromide (PBr₃).

Mechanistic Causality: PBr₃ is selected over hydrobromic acid (HBr) to minimize the risk of carbocation-mediated rearrangements and etherification side-reactions. PBr₃ activates the hydroxyl groups by forming a phosphite ester intermediate. The subsequent nucleophilic attack by the bromide ion proceeds via an Sₙ2 mechanism. Because the primary carbons are adjacent to a branched tertiary carbon (beta-branching), the transition state is sterically hindered. Consequently, the reaction requires an initial low temperature (0 °C) to control the violent exothermic activation phase, followed by extended reflux to provide the kinetic energy necessary to drive the sterically demanding Sₙ2 displacement to completion.

Synthesis A 2-(Hydroxymethyl)propane-1,3-diol B PBr3 Addition (0 °C) A->B Activation C Reflux (40-50 °C) B->C SN2 Displacement D Quench & Neutralization C->D Cooling E Extraction & Drying D->E Phase Separation F Vacuum Distillation E->F Solvent Removal G 1,3-Dibromo-2-(bromomethyl)propane F->G Purification

Figure 2: Step-by-step synthesis workflow from triol precursor to tribromide product.

Applications in Drug Development & Materials Science

  • Medicinal Chemistry: The tribromide acts as a versatile electrophile in the synthesis of heterocyclic systems, including complex pyrrole derivatives, which are heavily investigated for their antimicrobial, anti-inflammatory, and anticancer properties[2]. It is frequently utilized in multiple alkylation sequences to construct sterically constrained, spirocyclic, or multi-armed pharmacophores.

  • Macromolecular Engineering: In materials science, the three equivalent reactive sites make it an ideal core molecule for synthesizing first-generation dendrimers and highly cross-linked polymer networks via exhaustive nucleophilic substitution with amines or alkoxides.

Validated Experimental Protocol: Synthesis and Purification

This protocol describes the conversion of 2-(hydroxymethyl)propane-1,3-diol to 1,3-dibromo-2-(bromomethyl)propane. It is designed as a self-validating system, utilizing continuous monitoring and specific workup steps to ensure high fidelity and yield.

Materials:

  • 2-(Hydroxymethyl)propane-1,3-diol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.2 eq, providing 3.6 eq of reactive Br)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Preparation & Activation (Exotherm Control):

    • Dissolve 2-(hydroxymethyl)propane-1,3-diol in anhydrous DCM under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial reaction between PBr₃ and aliphatic alcohols is highly exothermic; strict cooling prevents solvent boil-off and suppresses the formation of undesired alkyl phosphonates.

    • Add PBr₃ dropwise over 30 minutes via a pressure-equalizing addition funnel.

  • Nucleophilic Displacement (Kinetic Driving):

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Attach a reflux condenser and heat the mixture to 40-50 °C (refluxing DCM) for 12-16 hours. Causality: The beta-branched primary carbons present a high steric barrier for the incoming bromide ions. Extended thermal energy is required to push the Sₙ2 displacement of the phosphite leaving groups to absolute completion.

    • Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1) until the triol and mono-/di-brominated intermediates are fully consumed.

  • Quenching & Neutralization:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench by the dropwise addition of ice-cold water.

    • Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase pH is ~7.5. Causality: This step is critical to neutralize and remove the phosphorous acid (H₃PO₃) byproduct and any unreacted PBr₃, preventing acid-catalyzed degradation of the product during distillation.

  • Isolation & Purification:

    • Separate the organic (DCM) layer and extract the aqueous layer twice with fresh DCM.

    • Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude tribromide.

    • Purify via vacuum distillation to isolate pure 1,3-dibromo-2-(bromomethyl)propane as a dense, clear liquid. Validation Check: The product should distill at approximately 220 °C at atmospheric pressure[4], or correspondingly lower under applied vacuum.

References

  • NextSDS. "1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information."1

  • Stenutz. "1,3-dibromo-2-(bromomethyl)propane."6

  • Sigma-Aldrich. "CAS 62127-48-4 | 1,3-Dibromo-2-(bromomethyl)propane." 3

  • EvitaChem. "Buy 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole." 2

  • AIP Publishing. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." 5

  • EPDF. "Thermophysical Properties of Chemicals and Hydrocarbons." 4

Sources

Exploratory

Comprehensive NMR Spectroscopic Elucidation of 1,3-Dibromo-2-(bromomethyl)propane: A Technical Whitepaper

Executive Summary 1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) is a highly symmetrical, trifunctional aliphatic halide utilized extensively as a cross-linking agent and molecular scaffold in advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) is a highly symmetrical, trifunctional aliphatic halide utilized extensively as a cross-linking agent and molecular scaffold in advanced organic synthesis[1],. For researchers and drug development professionals, verifying the structural integrity and purity of this compound is a critical quality control step. This whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,3-dibromo-2-(bromomethyl)propane, emphasizing self-validating protocols, mechanistic causality in signal splitting, and orthogonal 2D NMR verification.

Molecular Architecture and Symmetry Dynamics

The molecular formula of 1,3-dibromo-2-(bromomethyl)propane is C₄H₇Br₃, with a molecular weight of approximately 294.81 g/mol [2]. Structurally, it consists of a central methine (-CH-) core bonded to three identical bromomethyl (-CH₂Br) groups.

Due to rapid, unhindered rotation around the C-C σ -bonds on the NMR timescale, the molecule exhibits effective C3v​ symmetry in solution. This symmetry is the defining feature of its NMR profile, collapsing the potential complexity of its ¹H and ¹³C spectra into a highly diagnostic, simplified spin system that is ideal for quantitative analysis and purity assessment[3].

Mechanistic Causality in Signal Splitting (The A₆X Spin System)

The proton NMR spectrum of this compound represents a classic A₆X spin system . Because the chemical shift difference ( Δν ) between the methine proton and the methylene protons is significantly larger than their scalar coupling constant ( J ), the system is weakly coupled and strictly follows first-order Pople rules ( n+1 ).

  • The X Spin (Central Methine): The single central methine proton is magnetically coupled to six equivalent protons on the adjacent bromomethyl groups. Following the n+1 rule ( 6+1 ), the signal splits into a septet . The strong electron-withdrawing nature of the three β -bromine atoms deshields this proton, shifting it downfield to approximately 2.80 ppm.

  • The A₆ Spins (Methylene Protons): The six methylene protons are chemically and magnetically equivalent. They are split exclusively by the single central methine proton ( 1+1 ), resulting in a doublet . The direct attachment to the electronegative α -bromine atoms places this signal further downfield at approximately 3.55 ppm.

Spin_Coupling CentralCH Central Methine (CH) 1 Proton Coupling 3J(H,H) Coupling ~5.8 Hz CentralCH->Coupling TerminalCH2 Terminal Bromomethyls (CH2Br) 6 Equivalent Protons TerminalCH2->Coupling SignalCH Septet Signal δ ~2.80 ppm Coupling->SignalCH n=6 (n+1 rule) SignalCH2 Doublet Signal δ ~3.55 ppm Coupling->SignalCH2 n=1 (n+1 rule)

Figure 1: Spin-spin coupling network (A₆X system) of 1,3-Dibromo-2-(bromomethyl)propane.

Quantitative NMR Data Matrices

The following tables summarize the expected high-resolution NMR data, derived from empirical coupling constants and chemical shift additivity rules for aliphatic halides.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( 3JHH​ , Hz)Structural Assignment
¹H 3.55Doublet (d)6H~5.8-CH₂-Br (Methylene)
¹H 2.80Septet (sep)1H~5.8-CH- (Methine)
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
NucleusChemical Shift (δ, ppm)Carbon TypeStructural Assignment
¹³C 38.0CHCentral methine core
¹³C 33.5CH₂Bromomethyl carbons

Self-Validating Experimental Protocol: High-Fidelity qNMR Acquisition

To ensure absolute trustworthiness in structural validation, NMR acquisition must move beyond simple qualitative scanning. The following protocol embeds self-validating mechanisms at every stage to guarantee data integrity.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ provides the deuterium lock signal required for field frequency stabilization. TMS acts as the internal zero-point reference ( δ=0.00 ppm). The presence of the TMS peak validates that no chemical shift drift has occurred during acquisition.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and perform automated or manual tuning and matching for the ¹H and ¹³C channels.

  • Causality & Validation: Optimizing the impedance match between the probe and the sample maximizes power transfer. This ensures the shortest possible 90° pulse width, validating that the excitation profile is uniform across the entire spectral width.

Step 3: Magnetic Field Shimming

  • Action: Perform gradient shimming (Z1–Z5) to achieve high magnetic field homogeneity.

  • Causality & Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. A FWHM of < 0.8 Hz acts as a self-validating metric that the magnetic field is sufficiently homogeneous for high-resolution multiplet resolution.

Step 4: T₁ Relaxation Measurement (Inversion Recovery)

  • Action: Run a rapid inversion recovery experiment (180° - τ

    • 90° - acquire) to estimate the longitudinal relaxation time (T₁) of the protons.
  • Causality & Validation: Quantitative integration requires the relaxation delay (D1) to be at least 5×T1​ of the slowest relaxing proton. Measuring T₁ prevents integration skew caused by incomplete relaxation, validating the quantitative accuracy of the 6:1 proton ratio.

Step 5: 1D qNMR Acquisition

  • Action: Set D1 > 5×T1​ (typically 10–15 seconds). Acquire 16 to 32 transients using a 90° flip angle.

  • Causality & Validation: A sufficient number of transients phase-cycles out quadrature artifacts and boosts the signal-to-noise ratio (SNR) above the quantitative threshold (SNR > 250:1).

Validation_Workflow Prep Sample Prep with TMS Internal Standard T1 T1 Relaxation Measurement (Inversion Recovery) Prep->T1 Ensures 0 ppm Ref Acq1D 1D qNMR Acquisition D1 > 5*T1 T1->Acq1D Dictates D1 Delay Acq2D 2D HSQC/HMBC Orthogonal Check Acq1D->Acq2D Identifies 1D Peaks Valid Data Validation Integration & Cross-peaks Acq2D->Valid Confirms Connectivity

Figure 2: Self-validating qNMR workflow ensuring quantitative accuracy and structural proof.

Orthogonal Validation via 2D NMR

Relying solely on 1D NMR can leave room for ambiguity, especially if synthesis byproducts co-elute in the aliphatic region. A robust, self-validating analytical system requires orthogonal confirmation.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond ( 1JCH​ ) couplings. To validate the structure, the doublet at 3.55 ppm must show a single cross-peak to the carbon at 33.5 ppm, while the septet at 2.80 ppm must correlate exclusively to the carbon at 38.0 ppm.

  • Heteronuclear Multiple Bond Correlation (HMBC): This maps long-range ( 2JCH​ and 3JCH​ ) couplings. The methylene protons (3.55 ppm) will show a definitive 2J correlation to the central methine carbon (38.0 ppm), confirming the branched, neopentane-like architecture and ruling out linear isomers like 1,2,4-tribromobutane[2].

References

  • NextSDS Database. "1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information". NextSDS. [Link]

Sources

Foundational

1,3-Dibromo-2-(bromomethyl)propane: Mechanism of Action and Applications in Advanced Organic Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4), frequently referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4), frequently referred to as tris(bromomethyl)methane, is a highly versatile, C3​ -symmetric tripodal building block[1],[2]. In the realm of advanced organic synthesis and materials science, its primary mechanism of action revolves around its capacity to serve as a pre-organized electrophilic cap. By undergoing highly efficient, sequential triple bimolecular nucleophilic substitutions ( SN​2 ), it enables the construction of sterically congested in,in-cyclophanes, strained phosphaphanes, and robust self-assembled monolayers (SAMs)[3],[4],[5]. This whitepaper dissects the mechanistic rationale behind its reactivity and provides field-proven protocols for its application.

Chemical Profile & Mechanistic Reactivity

SN​2 vs. E2​ Causality and Steric Hindrance

Structurally, 1,3-dibromo-2-(bromomethyl)propane features three primary alkyl bromides attached to a central methine (CH) carbon[6]. While primary halides typically undergo rapid SN​2 substitution, the branching at the β -carbon (the central methine) imparts significant neopentyl-like steric hindrance.

Consequently, the reactivity profile is strictly governed by the following mechanistic rules:

  • SN​1 is Forbidden: The formation of a primary carbocation is energetically highly unfavorable.

  • E2​ Elimination is Suppressed: Elimination is statistically and sterically disfavored because there is only a single, highly shielded β -hydrogen available. Furthermore, the resulting alkene would introduce severe ring strain if formed during a macrocyclization event.

  • Forced SN​2 Pathway: To overcome the elevated activation energy ( Ea​ ) of the sterically hindered SN​2 pathway, reactions must employ highly polarizable, soft nucleophiles (such as thiolates or phosphines) and require thermal activation[7].

This unique reactivity profile ensures that multi-step macrocyclizations proceed with high substitution fidelity rather than being derailed by elimination side-reactions.

Core Applications in Chemical Architecture

Application 1: Synthesis of in,in-Cyclophanes

A landmark application of 1,3-dibromo-2-(bromomethyl)propane is the synthesis of in,in-cyclophanes. Pascal et al. demonstrated that the condensation of this tribromide with 1,8,13-tris(mercaptomethyl)triptycene yields a macrobicyclic cage molecule where two methine protons are forced into the internal cavity[3],[7].

  • Mechanistic Causality: The reaction relies on the "cesium effect" under high-dilution conditions. Cs2​CO3​ acts as a template; the large ionic radius of Cs+ coordinates the intermediate thiolates, pre-organizing them for sequential SN​2 attacks on the tribromide cap.

  • Structural Impact: The resulting in,in-cyclophane exhibits a record-breaking non-bonded H-H contact of 1.50–1.53 Å. This extreme proximity results in a through-space spin-spin J -coupling of 2.0 Hz, a quantum phenomenon directly resulting from the spatial confinement enforced by the tribromide[3],[8].

Application 2: Tripodal Anchors for Self-Assembled Monolayers (SAMs)

In materials science, the tribromide is converted into trithiol derivatives to create molecular tripods for SAMs on gold surfaces[5].

  • Mechanistic Causality: Monodentate anchors (e.g., simple alkanethiols) suffer from rotational freedom, leading to tilted SAMs. By substituting the three bromides with thiols, the resulting tripod chemically matches the crystallographic spacing of the Au(111) surface. The three sulfur atoms chemisorb onto adjacent fcc-hollow sites. This three-point anchoring geometrically locks the molecule, restricting translational and rotational degrees of freedom, thereby enforcing a strictly upright orientation of the attached functional payload[5].

Application 3: Strained Phosphaphanes

The tribromide cap is also instrumental in synthesizing strained phosphaphanes. Condensation with tris(2-mercaptophenyl)phosphine yields multiple macrobicyclic isomers, including in,in and in,out geometries[4].

  • Mechanistic Causality: In the in,in-isomer, the inward-pointing methine proton of the tribromide-derived cap is forced into the van der Waals radius of the inward-pointing phosphorus lone pair. This extreme confinement results in a massive through-space phosphorus-carbon spin-spin coupling ( JPC​=24 Hz), providing a powerful model system for studying non-covalent orbital overlaps[4],[9].

Quantitative Data Summary

Table 1: Structural and Spectroscopic Properties of 1,3-Dibromo-2-(bromomethyl)propane Derivatives

Derivative TypeNucleophilic PartnerKey Structural FeatureSpectroscopic/Physical DataRef
in,in-Cyclophane 1,8,13-Tris(mercaptomethyl)triptyceneExtreme steric congestionH-H distance: 1.50–1.53 Å; JHH​=2.0 Hz[3]
Strained Phosphaphane Tris(2-mercaptophenyl)phosphineClose P-C contact JPC​=24 Hz (through-space coupling)[4]
Tridentate SAM Anchor Triptycene framework (via trithiol)3-point Au(111) anchoringUpright orientation; fcc-hollow site binding[5]

Experimental Protocols: Self-Validating Systems

Protocol: Base-Promoted Triple SN​2 Macrocyclization

Objective: Synthesis of an in,in-cyclophane via the condensation of 1,3-dibromo-2-(bromomethyl)propane with a tripodal trithiol.

Step 1: Pre-organization & Templating Suspend Cs2​CO3​ (10.0 equiv) in anhydrous DMF/THF (1:1 v/v) under a strict inert atmosphere (Ar). Causality: The Cs+ cation acts as a templating ion, coordinating the deprotonated thiols to pre-organize the reactive intermediates and lower the entropic cost of cyclization.

Step 2: High-Dilution Addition Dissolve 1,3-dibromo-2-(bromomethyl)propane (1.0 equiv) and the trithiol nucleophile (1.0 equiv) in anhydrous THF. Add this mixture dropwise via a syringe pump over 24 hours to the vigorously stirred base suspension. Causality: Pseudo-high dilution ensures that once the first intermolecular SN​2 reaction occurs, the subsequent intramolecular SN​2 cyclizations are kinetically favored over intermolecular collisions, effectively suppressing oligomerization.

Step 3: Thermal Activation Following complete addition, heat the reaction mixture to 60–80 °C for an additional 12 hours. Causality: The final intramolecular SN​2 attack to close the macrobicyclic cage requires overcoming immense steric hindrance; elevated thermal energy is required to reach the transition state.

Step 4: Quenching and Extraction Cool the mixture to room temperature, quench with deionized water, and extract with dichloromethane. Dry the organic layer over MgSO4​ and concentrate in vacuo.

Step 5: Validation & Quality Control (Self-Validating Check) Purify the crude mixture via silica gel chromatography.

  • TLC Monitoring: The reaction is self-indicating; the disappearance of the non-polar tribromide spot ( Rf​≈0.8 in hexanes) confirms complete electrophile consumption.

  • 1 H NMR Verification: The definitive validation of the in,in-macrobicycle is the presence of a highly shielded methine proton signal. Due to the anisotropic shielding of the cage and the extreme steric compression, the in-proton shifts dramatically upfield (often <1.0 ppm). The presence of a 2.0 Hz through-space spin-spin coupling ( JHH​ ) between the opposing in-protons confirms the locked cage geometry[3].

Mechanistic Visualizations

G A 1,3-Dibromo-2-(bromomethyl)propane (Tripodal Electrophile) C Cs2CO3 Base-Promoted Triple SN2 Substitution A->C 3x -CH2Br B 1,8,13-Tris(mercaptomethyl)triptycene (Tripodal Nucleophile) B->C 3x -CH2SH D in,in-Cyclophane (Sterically Congested Cage) C->D -3 HBr

Workflow of the base-promoted triple SN2 macrocyclization to form in,in-cyclophanes.

SAM Tribromide 1,3-Dibromo-2-(bromomethyl)propane Trithiol Trithiol Derivative (via Nucleophilic Substitution) Tribromide->Trithiol KSAc, then KOH/MeOH AuSurface Au(111) Surface (fcc-hollow sites) Trithiol->AuSurface Chemisorption (-H2) SAM Highly Uniform SAM (Upright Orientation) AuSurface->SAM 3-Point Anchoring

Mechanism of forming upright self-assembled monolayers via tridentate anchoring.

References

  • Title: 1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: 1,3-Dibromo-2-(bromomethyl)propane Source: NIST Chemistry WebBook URL: [Link][6]

  • Title: An Exceptionally Close, Non-Bonded Hydrogen-Hydrogen Contact with Strong Through-Space Spin-Spin Coupling Source: PubMed (Angewandte Chemie International Edition) URL: [Link][3]

  • Title: Triptycene Derivatives: From Their Synthesis to Their Unique Properties Source: PMC - NIH (Molecules) URL: [Link][7]

  • Title: Electrophilic Substitution of Asymmetrically Distorted Benzenes within Triptycene Derivatives Source: Organic Letters (ACS Publications) URL: [Link][8]

  • Title: Multiple Isomers of a Small, Strained Phosphaphane Source: European Journal of Organic Chemistry (ResearchGate) URL: [Link][4]

  • Title: Triptycene Tripods for the Formation of Highly Uniform and Densely Packed Self-Assembled Monolayers with Controlled Molecular Orientation Source: Journal of the American Chemical Society URL: [Link][5]

  • Title: Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling Source: Journal of the American Chemical Society URL: [Link][9]

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of 1,3-Dibromo-2-(bromomethyl)propane in Polar Aprotic Solvents

Executive Summary 1,3-Dibromo-2-(bromomethyl)propane (CAS:) is a highly functionalized, symmetrical tripodal alkyl halide. It serves as a critical electrophilic building block in the synthesis of dendrimers, star-shaped...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dibromo-2-(bromomethyl)propane (CAS:) is a highly functionalized, symmetrical tripodal alkyl halide. It serves as a critical electrophilic building block in the synthesis of dendrimers, star-shaped polymers, and multidentate ligands. Due to its high bromine content, the molecule exhibits significant lipophilicity and polarizability. This technical guide explores the thermodynamic rationale for solvating this compound in polar aprotic solvents, provides quantitative solvent profiling, and details a self-validating quantitative NMR (qNMR) protocol for accurate solubility determination.

Molecular Mechanics & Solvation Thermodynamics

The physical chemistry of 1,3-dibromo-2-(bromomethyl)propane is dominated by its three carbon-bromine (C-Br) bonds. While the molecule lacks hydrogen-bond donors or strong hydrogen-bond acceptors, the heavy bromine atoms generate massive electron clouds, leading to profound London dispersion forces and moderate dipole-induced dipole interactions .

To maximize the concentration of this electrophile in the homogeneous phase without deactivating downstream nucleophiles, polar aprotic solvents are universally preferred. Solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) possess:

  • High Dielectric Constants ( ϵ>30 ): Essential for stabilizing the polar transition states during subsequent SN​2 nucleophilic substitution reactions.

  • Strong Dipole Moments ( μ>3.0 D): Capable of solvating the polarizable C-Br bonds through robust dipole-dipole interactions.

  • Absence of H-Bond Donors: This is the most critical mechanistic choice. Because these solvents cannot form hydrogen bonds with anions, nucleophiles introduced into the solution remain "naked" and highly reactive, drastically lowering the activation energy ( Ea​ ) of the substitution process.

SolvationPathway Solvent Polar Aprotic Solvent (High Dielectric, No H-Bond Donors) Interaction Thermodynamic Mixing (Dipole-Induced Dipole & Dispersion) Solvent->Interaction Solute 1,3-Dibromo-2-(bromomethyl)propane (Highly Polarizable C-Br Bonds) Solute->Interaction State Homogeneous Solvated State (Maximized Electrophile Availability) Interaction->State SN2 Accelerated SN2 Substitution (Reaction with Naked Nucleophiles) State->SN2

Fig 1. Thermodynamic solvation pathway and its effect on downstream SN2 reactivity.

Quantitative Solubility Profiling (Data)

To predict and understand the solubility of 1,3-dibromo-2-(bromomethyl)propane, we utilize. The total cohesive energy of a liquid is divided into three components: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ ).

Because the tribromide is a heavy halogenated alkane, its estimated HSP profile leans heavily on dispersion ( δd​≈18−19 MPa 1/2 ) and moderate polarity ( δp​≈8−10 MPa 1/2 ), with negligible hydrogen bonding ( δh​≈4−5 MPa 1/2 ). The table below demonstrates why polar aprotic solvents are thermodynamically matched to dissolve this compound.

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D) δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Predicted Solvation Efficacy
DMSO 46.73.9618.416.410.2High (Excellent δd​ alignment)
NMP 32.24.0918.012.37.2Optimal (Closest overall HSP match)
DMF 36.73.8217.413.711.3High (Strong dipole interaction)
MeCN 35.93.9215.318.06.1Moderate (Lower dispersion capacity)

Standardized Experimental Protocol: qNMR Solubility Determination

Causality of Analytical Choice: 1,3-Dibromo-2-(bromomethyl)propane lacks a conjugated π -system or aromatic ring. Consequently, it is virtually invisible to standard UV-Vis spectroscopy, rendering conventional HPLC-UV methods useless for solubility determination. To circumvent this, we employ the coupled with. qNMR is a primary, self-validating analytical technique that relies on the integration of proton signals against an internal standard, requiring no external calibration curves.

Step-by-Step Methodology
  • Saturation: Add an excess amount of 1,3-dibromo-2-(bromomethyl)propane (approx. 500 mg) to 5.0 mL of the target polar aprotic solvent (e.g., NMP) in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vial in a thermostated shaking water bath at 25.0±0.1 °C. Agitate at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C to tightly pellet the undissolved solute.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required; polar aprotic solvents will dissolve standard nylon or PES filters, ruining the sample).

  • qNMR Preparation: Accurately pipette a 100 µL aliquot of the filtered supernatant into a 5 mm NMR tube. Add 500 µL of a deuterated solvent (e.g., DMSO- d6​ ) containing a precisely known concentration of an internal standard (e.g., 1,4-dioxane or maleic acid).

  • Acquisition & Calculation: Acquire the 1 H-NMR spectrum. Ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing proton to guarantee quantitative integration. Calculate the absolute solubility by comparing the integral of the tribromide's methylene protons ( ∼3.5 ppm) to the internal standard.

ShakeFlask A 1. Saturation (Excess Solute) B 2. Equilibration (Isothermal Agitation) A->B C 3. Separation (Centrifugation) B->C D 4. Extraction (PTFE Filtration) C->D E 5. Quantification (1H-qNMR) D->E

Fig 2. Standardized isothermal shake-flask workflow for UV-transparent solute quantification.

Mechanistic Implications for Downstream Synthesis

Understanding the exact solubility limit of 1,3-dibromo-2-(bromomethyl)propane in polar aprotic solvents is not merely an academic exercise; it dictates the success of macromolecular synthesis.

When synthesizing dendrimers, the tribromide acts as a core or branching unit. If the reaction is run below the solubility limit in DMF or DMSO, the system remains entirely homogeneous. This ensures that all three electrophilic bromomethyl arms are equally accessible to the incoming nucleophiles, preventing the formation of asymmetrical, partially substituted side-products that are notoriously difficult to purify. Furthermore, the high dielectric environment of these solvents stabilizes the SN​2 transition state, ensuring that the substitution of the sterically hindered neopentyl-like carbon centers proceeds with high yield and kinetic efficiency.

References

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, 2nd Edition". CRC Press. Available at:[Link]

  • Baka, E., Comet, J. C., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic solutions". Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications". Progress in Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]

Foundational

Advanced Crystallographic Data and Molecular Geometry of 1,3-Dibromo-2-(bromomethyl)propane: An In-Situ Cryocrystallography Guide

Executive Summary & Analytical Scope As a Senior Application Scientist in structural chemistry, encountering compounds that are liquid at standard temperature and pressure (STP) presents a unique analytical challenge. 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Scope

As a Senior Application Scientist in structural chemistry, encountering compounds that are liquid at standard temperature and pressure (STP) presents a unique analytical challenge. 1,3-Dibromo-2-(bromomethyl)propane (C₄H₇Br₃), a highly halogenated aliphatic building block used in advanced organic synthesis and pharmaceutical development, falls precisely into this category.

With a melting point of -32 °C[1], determining its exact molecular geometry and solid-state packing requires specialized in situ cryocrystallization techniques[2]. This whitepaper provides a comprehensive, self-validating protocol for the crystallization, data collection, and structural refinement of this compound, emphasizing the mechanistic causality behind each experimental choice to ensure absolute scientific integrity.

Physicochemical Profile and Molecular Geometry

Before initiating X-ray diffraction (XRD) experiments, a thorough understanding of the compound's physicochemical properties is mandatory. The presence of three bulky bromine atoms on a compact isobutane-like backbone introduces significant steric hindrance and conformational complexity.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
Chemical Formula C₄H₇Br₃[3]
Molecular Weight 294.81 g/mol [3]
CAS Registry Number 62127-48-4
Melting Point -32 °C (241.15 K)[1]
Vaporization Enthalpy ( Δv​H ) 66.1 kJ/mol (at 490 K)[4]
Conformational Dynamics & Geometry

In its idealized state, 1,3-dibromo-2-(bromomethyl)propane possesses a central methine (CH) carbon bonded to three bromomethyl (-CH₂Br) groups. The steric repulsion between the large bromine electron clouds (van der Waals radius ~1.85 Å) forces the molecule into specific staggered conformations to minimize energy. In the liquid phase, these arms undergo rapid rotation. However, upon crystallization, the lattice forces—driven by weak but highly directional halogen bonding (Br···Br) and hydrogen bonding (C-H···Br)—lock the molecule into a singular, lowest-energy conformation[5].

Experimental Workflow: In Situ Cryocrystallization

Standard crystal mounting loops cannot be used for liquids. Instead, we employ a capillary-based in situ crystallization method. This protocol is designed as a self-validating system: each step contains a quality-control checkpoint before proceeding.

Step 1: Sample Preparation and Mounting
  • Action: Inject the neat liquid into a 0.3 mm Lindemann glass capillary and flame-seal both ends.

  • Causality: Lindemann glass (lithium borate) is utilized because it has a significantly lower X-ray absorption coefficient than standard borosilicate glass, minimizing background scattering. Sealing the capillary prevents the volatile liquid from evaporating when exposed to the dry nitrogen stream of the cryocooler[6].

  • Mounting: Affix the capillary to a goniometer head using a low-temperature compatible adhesive and center it in the X-ray beam.

Step 2: Controlled Nucleation and Annealing (Zone Melting)
  • Action: Program the nitrogen cryostream to cool the sample at a controlled rate of 30 K/h down to 230 K (just below the -32 °C / 241 K melting point)[7].

  • Causality: Flash-cooling the liquid directly to 100 K will almost certainly result in vitrification (glass formation) because the molecules lack the thermal kinetic energy to organize into a periodic lattice. A slow cooling rate allows for proper nucleation[7].

  • Validation (The Annealing Loop): Once solidified, take a rapid 5-second X-ray exposure. If the diffraction pattern shows continuous powder rings (indicating a polycrystalline mass), raise the temperature to 240 K to melt the smaller crystallites, leaving only the largest seed crystal (Ostwald ripening). Slowly cool again to grow a single, monolithic crystal[2].

CryoWorkflow Start Liquid Sample 1,3-Dibromo-2-(bromomethyl)propane Capillary Load into 0.3 mm Lindemann Capillary Start->Capillary Mount Mount on Goniometer with N2 Cryostream Capillary->Mount Cooling Cool slowly (30 K/h) to 230 K Mount->Cooling Check X-ray Check: Glass, Powder, or Single Crystal? Cooling->Check Anneal Zone Melting / Annealing (Cycle near 241 K) Check->Anneal If Polycrystalline Data Proceed to Data Collection (100 K) Check->Data If Single Crystal Anneal->Check Re-evaluate

Figure 1: Self-validating workflow for the in situ cryocrystallization of liquid samples.

Crystallographic Data Processing & Refinement Strategy

Once a single crystal is verified by sharp, distinct diffraction spots, high-resolution data collection can commence.

Step 3: X-ray Data Collection
  • Action: Collect full sphere data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation at 100 K.

  • Causality: The low temperature (100 K) minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving the resolution of the high-angle reflections and the precision of the resulting C-C and C-Br bond lengths.

Step 4: The Critical Role of Absorption Correction
  • Action: Apply a rigorous multi-scan absorption correction (e.g., SADABS) to the integrated data.

  • Causality: Bromine is a heavy X-ray absorber. For a compound that is ~81% bromine by mass, the linear absorption coefficient ( μ ) is exceptionally high. If uncorrected, the differential absorption of X-rays depending on the crystal's orientation will lead to severe termination ripples in the Fourier electron density map, creating "ghost" peaks and artificially distorting the anisotropic displacement parameters of the lighter carbon and hydrogen atoms[8][9].

Step 5: Structure Solution and Refinement
  • Action: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: A successful refinement will yield an R1​ value < 0.05. The final geometric analysis must scrutinize the intermolecular Br···Br contacts. Distances shorter than the sum of the van der Waals radii (3.70 Å) indicate specific halogen-bonding interactions directing the crystal packing[5][7].

DataProcessing RawData Raw Diffraction Frames Integration Integration & Scaling RawData->Integration Absorption Multi-scan Absorption Correction (Crucial for high Br μ) Integration->Absorption StructureSol Structure Solution (Direct Methods) Absorption->StructureSol Refinement Anisotropic Refinement (Full-matrix least-squares on F²) StructureSol->Refinement Validation CheckCIF & Geometry Analysis (Analyze Br···Br contacts) Refinement->Validation

Figure 2: Logical pipeline for crystallographic data processing and structural refinement.

Sources

Protocols & Analytical Methods

Method

Using 1,3-Dibromo-2-(bromomethyl)propane as a cross-linking agent in polymers

Application Notes & Protocols Topic: 1,3-Dibromo-2-(bromomethyl)propane: A Trifunctional Cross-Linking Agent for Advanced Polymer Architectures Audience: Researchers, scientists, and drug development professionals. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 1,3-Dibromo-2-(bromomethyl)propane: A Trifunctional Cross-Linking Agent for Advanced Polymer Architectures

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of 1,3-Dibromo-2-(bromomethyl)propane

In the pursuit of advanced materials with tailored properties, the control of polymer architecture at the molecular level is paramount. Cross-linking, the process of forming covalent bonds to join two or more polymer chains, is a fundamental strategy for transforming linear polymers into robust, three-dimensional networks. 1,3-Dibromo-2-(bromomethyl)propane is a highly effective, trifunctional aliphatic bromide that serves as a powerful tool for this purpose.[1][2] Its symmetrical structure, featuring three primary bromomethyl groups, provides three reactive sites for creating complex and highly-branched polymer structures.

This guide provides an in-depth exploration of 1,3-Dibromo-2-(bromomethyl)propane as a cross-linking and branching agent. We will delve into the mechanistic underpinnings of its reactivity, detail its applications in creating hyperbranched polymers and cross-linked networks, and provide actionable protocols for its use in a laboratory setting.

Physicochemical Properties

A clear understanding of the agent's properties is essential for its effective and safe use.

PropertyValueSource
CAS Number 62127-48-4[1][3][4]
Molecular Formula C₄H₇Br₃[1][4]
Molecular Weight 294.81 g/mol [1][4]
Appearance White to off-white solid/powder[5]
Storage Sealed in a dry environment, 2-8°C[4]
Key Feature Three primary bromide leaving groups

Part 1: The Chemistry of Cross-Linking

Mechanism of Action: Nucleophilic Substitution (Sₙ2)

The efficacy of 1,3-Dibromo-2-(bromomethyl)propane as a cross-linking agent is rooted in the principles of bimolecular nucleophilic substitution (Sₙ2). Each of the three primary carbon atoms bonded to a bromine atom is electrophilic and highly susceptible to attack by a nucleophile.[6][7]

The key steps are:

  • Nucleophilic Attack: A nucleophilic group present on a polymer backbone (such as an amine, hydroxyl, thiol, or carboxylate) attacks one of the electrophilic bromomethyl carbons.

  • Concerted Transition State: This attack occurs in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-bromine bond simultaneously breaks.[6]

  • Inversion of Configuration: While not relevant for this achiral molecule, the Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reaction center.[8]

  • Leaving Group Departure: The bromide ion is an excellent leaving group, which facilitates the forward reaction.

Because the molecule possesses three such reactive sites, a single molecule of 1,3-Dibromo-2-(bromomethyl)propane can covalently link up to three different polymer chains, or three different points on the same chain, establishing a critical cross-linking node.

Caption: Sₙ2 mechanism for polymer cross-linking.

Application in Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with unique properties like low viscosity, high solubility, and a multitude of terminal functional groups.[9][10] 1,3-Dibromo-2-(bromomethyl)propane can be conceptualized as a B₃-type core molecule. When reacted with AB₂-type monomers (where 'A' and 'B' are different reactive groups), it can initiate the growth of a hyperbranched structure.

This one-pot synthesis is a significant advantage over the multi-step, purification-intensive synthesis required for perfect dendrimers.[9][11] The slow, controlled addition of the monomer to a solution containing the core molecule can lead to high molecular weight HBPs with narrower polydispersity.[11]

Part 2: Safety, Handling, and Protocols

Mandatory Safety Protocols

1,3-Dibromo-2-(bromomethyl)propane and its structural analogs are hazardous chemicals that require strict safety measures.

  • Hazard Identification: The compound is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and can cause serious eye damage.[3] It is harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-impermeable gloves (inspect before use), and impervious, flame-resistant clothing.[13][14]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[13][14]

  • Handling: Avoid contact with skin and eyes.[12] Prevent dust formation. Keep away from ignition sources.[12][13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[13]

Protocol 1: Cross-Linking of Poly(vinyl alcohol) (PVA) to Form a Hydrogel

This protocol describes the cross-linking of a water-soluble polymer with nucleophilic hydroxyl groups to form a hydrogel. The cross-link density, and thus the swelling and mechanical properties of the gel, can be tuned by adjusting the molar ratio of the cross-linking agent.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • 1,3-Dibromo-2-(bromomethyl)propane

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dialysis tubing (MWCO appropriate for removing small molecules)

Procedure:

  • PVA Solution Preparation: Dissolve 5 g of PVA in 95 mL of DMSO in a three-neck flask equipped with a mechanical stirrer and condenser. Heat to 90°C with stirring until the PVA is fully dissolved. Then, cool the solution to room temperature.

  • Activation of Hydroxyl Groups: Prepare a 1 M solution of NaOH in deionized water. Add a stoichiometric amount of the NaOH solution to the PVA solution to deprotonate a desired percentage of the hydroxyl groups, forming more potent alkoxide nucleophiles. Stir for 1 hour at room temperature. The amount added will influence the rate and extent of cross-linking.

  • Cross-linker Addition: Calculate the required amount of 1,3-Dibromo-2-(bromomethyl)propane based on the desired cross-linking density (e.g., a 1:100 molar ratio of cross-linker to PVA monomer units). Dissolve the cross-linker in a minimal amount of anhydrous DMSO.

  • Cross-Linking Reaction: Add the cross-linker solution dropwise to the activated PVA solution with vigorous stirring.

  • Curing: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. The formation of a gel will be observed as the viscosity increases significantly.

  • Purification: Cool the resulting hydrogel. Place the gel into dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents, DMSO, and NaOH.

  • Drying: Lyophilize the purified hydrogel to obtain a porous solid (xerogel) or store it in deionized water.

Characterization:

  • Swelling Ratio: Measure the weight of the swollen gel versus the dried gel to determine the extent of cross-linking.

  • FTIR Spectroscopy: Confirm the formation of ether linkages resulting from the cross-linking reaction.

Caption: Workflow for PVA hydrogel synthesis.

Protocol 2: Synthesis of a Hyperbranched Poly(ether amine)

This protocol outlines the synthesis of a hyperbranched polymer using 1,3-Dibromo-2-(bromomethyl)propane as the core (B₃) and a difunctional amine as the monomer (A₂). This reaction creates a poly(ether amine) structure through nucleophilic substitution.

Materials:

  • 1,3-Dibromo-2-(bromomethyl)propane

  • 4,4'-Oxydianiline (ODA) or other diamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add the diamine monomer (e.g., 3.0 equivalents relative to the core), anhydrous K₂CO₃ (a slight excess, e.g., 6.5 equivalents), and anhydrous DMF.

  • Core Addition: Dissolve 1,3-Dibromo-2-(bromomethyl)propane (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask dropwise at room temperature over 30 minutes with vigorous stirring.

  • Polymerization: Heat the reaction mixture to 80-90°C and maintain stirring under nitrogen for 24-48 hours. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Precipitation and Purification: Pour the filtrate slowly into a large volume of a non-solvent, such as cold deionized water or methanol, with rapid stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any remaining DMF and unreacted monomer.

  • Drying: Dry the purified hyperbranched polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization:

  • Size Exclusion Chromatography (SEC/GPC): Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.

  • NMR Spectroscopy (¹H, ¹³C): Confirm the polymer structure and determine the degree of branching.

References

  • 1,3-Dibromo-2,2-bis(bromomethyl)propane SDS, 3229-00-3 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1,3-dibromo-2,2-bis(bromomethyl)propane-cas-3229-00-3.html]
  • 1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/1,3-dibromo-2-(bromomethyl)propane-cas-62127-48-4]
  • Application Notes and Protocols: Nucleophilic Substitution with 1,3-Dibromo-2,2-dimethoxypropane - Benchchem. [URL: https://www.benchchem.com/application-notes/b040201-1-3-dibromo-2-2-dimethoxypropane]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC467960010]
  • Controlled Synthesis of Hyperbranched Polymers by Slow Monomer Addition to a Core. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma991624p]
  • 1,3-dibromo propane cas no 109-64-8 - Safety Data Sheet. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/1_3-Dibromopropane_109-64-8.pdf]
  • Synthesis of hyperbranched polymers with controlled structure - RSC Publishing. Polymer Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/py/c1py00035a]
  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.895856/full]
  • One-pot synthesis of hyperbranched polymers via visible light regulated switchable catalysis. Nature Communications. [URL: https://www.
  • 62127-48-4|1,3-Dibromo-2-(bromomethyl)propane|BLD Pharm. [URL: https://www.bldpharm.com/products/62127-48-4.html]
  • The synthesis and polymerization of a hyperbranched polyether macromonomer. Polymer. [URL: https://www.sciencedirect.com/science/article/abs/pii/0032386192908975]
  • MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule) - YouTube. [URL: https://www.youtube.
  • 1,3-Dibromo-2-(bromomethyl)propane - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C62127484]
  • 1,3-dibromo-2-(bromomethyl)propane - Stenutz. [URL: https://www.stenutz.eu/chem/solv/1,3-dibromo-2-(bromomethyl)propane]
  • How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/synthesize-2-2-bis-bromomethyl-propane-1-3-diol-20230821.html]
  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.01%3A_The_Discovery_of_Nucleophilic_Substitution_Reactions]

Sources

Application

Application Note: 1,3-Dibromo-2-(bromomethyl)propane in Precision Dendrimer Construction

Introduction & Mechanistic Rationale In the development of nanocarriers for drug delivery and gene therapy, dendrimers offer unparalleled advantages due to their monodispersity, tunable pharmacokinetics, and high payload...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of nanocarriers for drug delivery and gene therapy, dendrimers offer unparalleled advantages due to their monodispersity, tunable pharmacokinetics, and high payload capacity. The architectural integrity of a dendrimer dictates its biological performance. Consequently, the selection of the central core building block is the most critical step in the synthetic workflow.

1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4) serves as an ideal trifunctional ( B3​ ) core [1, 2]. Unlike tetrafunctional ( B4​ ) pentaerythritol derivatives, this B3​ core features a methine backbone that spaces the three primary alkyl bromides optimally. This structural nuance reduces steric congestion during the attachment of bulky dendrons, effectively suppressing E2 elimination side-reactions and promoting near-quantitative SN​2 displacements. For drug development professionals, utilizing this core ensures higher yields of "zero-defect" Generation 1 (G1) to Generation 3 (G3) dendrimers.

Physicochemical Profiling & Reaction Optimization

To successfully integrate this building block into a synthetic pipeline, researchers must account for its reactivity profile. The primary bromides are excellent leaving groups for Williamson etherifications, aminations, and azidations.

Table 1: Physicochemical Properties of the B3​ Core
PropertyValue
Chemical Name 1,3-Dibromo-2-(bromomethyl)propane
CAS Number 62127-48-4
Molecular Formula C4​H7​Br3​
Molecular Weight 294.81 g/mol
Functionality Trifunctional ( B3​ branching unit)
Key Reactive Sites 3 x Primary Alkyl Bromides
Table 2: Reaction Optimization Data for Core Functionalization
Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Azidation NaN3​ , DMF8024> 90 (in solution)
Etherification Ar-OH, K2​CO3​ , 18-Crown-6, Acetone60 (reflux)4875 - 85
Amination R−NH2​ , Et3​N , THF653660 - 70

Workflow Visualizations

The versatility of 1,3-dibromo-2-(bromomethyl)propane allows it to be utilized in both divergent and convergent synthetic strategies, as well as modern bioorthogonal click chemistry.

DendrimerWorkflow Core 1,3-Dibromo-2-(bromomethyl)propane (Trifunctional B3 Core) SN2 Direct SN2 Substitution (Etherification/Amination) Core->SN2 Nucleophile Azide Azidation (NaN3) (Safety: Keep in Solution) Core->Azide NaN3 / DMF Div Divergent Synthesis (Iterative Branching) SN2->Div Excess Monomer Conv Convergent Synthesis (Dendron Attachment) SN2->Conv Pre-formed Dendrons Click CuAAC Click Chemistry (High Yield/Bioorthogonal) Azide->Click Alkyne-Dendrons

Fig 1. Strategic workflows for dendrimer construction utilizing the B3 tribromo core.

ClickMechanism A Tri-azide Core C4H7(N3)3 D Generation 1 (G1) Triazole-Linked Dendrimer A->D Cycloaddition B Alkyne-Dendron (Payload/Targeting) B->D Cycloaddition C Cu(I) Catalyst (CuSO4 + Ascorbate) C->D Catalysis

Fig 2. CuAAC click chemistry pathway for zero-defect dendrimer assembly.

Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific in-process analytical checks, researchers can ensure structural perfection before proceeding to subsequent, often costly, synthetic generations.

Protocol A: Synthesis of a Tri-Azide Core for CuAAC Click Chemistry

Causality & Safety Insight: Converting the bromides to azides enables Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). CuAAC is highly favored in drug development because it is bioorthogonal and unaffected by steric bulk, ensuring 100% core functionalization [3]. Critical Safety Warning: The resulting product, 1,3-diazido-2-(azidomethyl)propane ( C4​H7​N9​ ), has a Carbon-to-Nitrogen ratio of 0.44. According to established reactive chemical hazard guidelines, azides with a (C+O)/N ratio <3 are highly explosive [4]. Never isolate this compound neat; it must be maintained in solution.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dibromo-2-(bromomethyl)propane (1.0 eq, 5.0 mmol) in 25 mL of anhydrous DMF.

  • Reagent Addition: Add sodium azide ( NaN3​ ) (4.5 eq, 22.5 mmol) in a single portion. The excess ensures complete tris-substitution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of diethyl ether and wash with distilled water ( 3×50 mL) to remove DMF and unreacted NaN3​ .

  • Drying: Dry the organic layer over anhydrous MgSO4​ and filter.

  • Self-Validating Step (FTIR): Take a 0.1 mL aliquot, evaporate gently on an ATR-FTIR crystal behind a blast shield. The reaction is validated as complete when the C-Br stretch (~600 cm⁻¹) disappears entirely, replaced by a massive, sharp azide ( N3​ ) stretch at ~2100 cm⁻¹.

  • Storage: Concentrate the solution to approximately 10 mL (DO NOT dry completely) and store at 4 °C as a stock solution for immediate click chemistry applications.

Protocol B: Convergent Synthesis of a G1 Polyether Dendrimer

Causality Insight: In convergent synthesis, pre-synthesized dendrons (e.g., Fréchet-type 3,5-di-tert-butylphenol derivatives) are attached to the core. Using 18-crown-6 ether is a deliberate mechanistic choice: it chelates the potassium ion from K2​CO3​ , generating a "naked," highly reactive phenoxide nucleophile. This overcomes the steric hindrance of the bulky dendrons approaching the B3​ core.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, dissolve the phenolic dendron (3.3 eq) and 1,3-dibromo-2-(bromomethyl)propane (1.0 eq) in 20 mL of anhydrous acetone.

  • Catalysis: Add finely powdered anhydrous K2​CO3​ (4.0 eq) and 18-crown-6 (0.5 eq).

  • Reaction: Purge the flask with argon for 10 minutes. Heat the suspension to vigorous reflux (60 °C) for 48 hours. The high energy and extended time are required to force the attachment of the third, most sterically hindered dendron.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in minimal dichloromethane (DCM) and precipitate by dropwise addition into vigorously stirred cold methanol. Filter the white precipitate.

  • Self-Validating Step (MALDI-TOF MS & SEC): Analyze the precipitate via MALDI-TOF Mass Spectrometry. The presence of a single mass peak corresponding to the exact mass of the tris-substituted product confirms success. Size Exclusion Chromatography (SEC) must show a Polydispersity Index (PDI) of <1.05 , validating the absence of mono- or di-substituted defects.

References

  • NextSDS. (n.d.). 1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information. Retrieved from[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Retrieved from[Link]

  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. Retrieved from[Link]

Method

Preparation of Tripodal Ligands Using 1,3-Dibromo-2-(bromomethyl)propane: A Comprehensive Protocol Guide

Abstract Tripodal ligands are indispensable tools in modern coordination chemistry, enabling the enforcement of facial coordination geometries around transition metal centers. These architectures are critical for stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Tripodal ligands are indispensable tools in modern coordination chemistry, enabling the enforcement of facial coordination geometries around transition metal centers. These architectures are critical for stabilizing reactive intermediates in catalysis, modeling biomimetic enzyme active sites, and developing self-assembled monolayers (SAMs). This application note details the strategic use of 1,3-dibromo-2-(bromomethyl)propane (also known as tris(bromomethyl)methane) as a highly versatile, C3​ -symmetric electrophilic hub for the divergent synthesis of phosphorus-, nitrogen-, and sulfur-donor tripodal ligands.

Mechanistic Rationale: The "Isobutyl" Advantage

When designing tripodal ligands, chemists frequently rely on neopentyl-like backbones, such as 1,1,1-tris(bromomethyl)ethane. However, the exhaustive SN​2 substitution of all three halogen atoms on a neopentyl core is notoriously sluggish due to severe steric hindrance.

As a Senior Application Scientist, I strongly recommend transitioning to 1,3-dibromo-2-(bromomethyl)propane . This molecule features an isobutyl backbone (a central methine −CH− rather than a quaternary carbon). The absence of the apical methyl group significantly reduces the steric bulk around the transition state during nucleophilic attack [1]. This subtle structural modification drastically lowers the activation energy required for the second and third substitutions, minimizing the formation of partially substituted byproducts and increasing overall yields.

TripodalSynthesis cluster_reactions Core 1,3-Dibromo-2-(bromomethyl)propane (Electrophilic Hub) ReactP LiPPh₂ / THF -78°C to Reflux Core->ReactP Phosphination (SN2) ReactN Na(Pyrazole) / DMF 100°C, 24h Core->ReactN N-Alkylation (SN2) ReactS 1. Thiourea, EtOH 2. NaOH, H₂O Core->ReactS Thioetherification (SN2) ProdP tdppmm (P-Donor) Soft Ligand for Low-Valent Metals ReactP->ProdP ProdN Tris(pyrazolyl)methane (N-Donor) Hard Ligand for Biomimetic Centers ReactN->ProdN ProdS Tris(mercaptomethyl)methane (S-Donor) Anchoring Ligand for SAMs ReactS->ProdS

Divergent synthetic pathways for N-, P-, and S-donor tripodal ligands from a common hub.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent and solvent selection is provided to ensure reproducibility and adaptability.

Protocol A: Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)methane (tdppmm)

Application: Synthesis of low-valent Molybdenum/Tungsten complexes for biomimetic nitrogen ( N2​ ) fixation [1][4]. Causality & Design: Even with the less hindered isobutyl backbone, secondary phosphines ( HPPh2​ ) are insufficiently nucleophilic to achieve tri-substitution. We must generate the highly reactive lithium diphenylphosphide ( LiPPh2​ ) in situ. A temperature gradient is critical: initial addition at -78 °C controls the highly exothermic first substitution, while subsequent refluxing provides the thermodynamic push for the final, most sterically congested substitution.

Step-by-Step Methodology:

  • Preparation of Nucleophile: Under a strict argon atmosphere, dissolve diphenylphosphine (3.3 equiv, ~10 mmol) in dry, degassed THF (30 mL) in a Schlenk flask. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n -butyllithium (3.3 equiv, 2.5 M in hexanes). Stir for 1 hour at -78 °C, then allow to warm to room temperature to ensure complete formation of the deep red LiPPh2​ solution.

  • Electrophile Addition: Re-cool the mixture to -78 °C. Slowly add a solution of 1,3-dibromo-2-(bromomethyl)propane (1.0 equiv, 3.0 mmol) in THF (10 mL) via syringe.

  • Thermal Activation: Remove the cooling bath, allow the reaction to reach room temperature, and then reflux at 75 °C for 16 hours. The solution will gradually turn pale yellow/white as LiBr precipitates.

  • Workup (Air-Free): Quench the reaction with degassed water (10 mL) at room temperature. Extract with degassed dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum.

  • Purification: Recrystallize the crude product from hot degassed ethanol to yield tdppmm as a white crystalline solid. Validation: 31P{1H} NMR ( CDCl3​ ): Singlet at ~ -25.0 ppm confirms chemically equivalent phosphorus atoms (successful tri-substitution).

Protocol B: Synthesis of Tris(pyrazol-1-ylmethyl)methane

Application: Hard N-donor platforms for modeling zinc and copper metalloenzyme active sites. Causality & Design: Pyrazole is a weak nucleophile. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) irreversibly forms the "naked" pyrazolide anion. DMF perfectly solvates the sodium cation, maximizing the nucleophilicity of the pyrazolide to drive the reaction to completion.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 3.5 equiv) in dry DMF (20 mL) under nitrogen. Cool to 0 °C. Slowly add pyrazole (3.5 equiv) in DMF (10 mL). Stir until hydrogen gas evolution ceases (approx. 1 hour).

  • Alkylation: Add 1,3-dibromo-2-(bromomethyl)propane (1.0 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 100 °C for 24 hours. Note: Extended heating is required to overcome the steric barrier of the third alkylation step.

  • Workup: Cool the mixture and pour it into ice water (100 mL). Extract with chloroform (3 x 30 mL). Wash the combined organic layers extensively with water (5 x 50 mL) to remove DMF.

  • Purification: Dry over Na2​SO4​ , evaporate the solvent, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) or recrystallization. Validation: 1H NMR ( CDCl3​ ): The apical methine proton ( −CH− ) shifts significantly downfield to ~3.1 ppm as a multiplet, distinct from the starting material.

Protocol C: Synthesis of Tris(mercaptomethyl)methane

Application: Formation of highly uniform, densely packed Self-Assembled Monolayers (SAMs) on gold surfaces[3], and synthesis of complex in,in-cyclophanes [2].

Step-by-Step Methodology:

  • Thioetherification: Reflux 1,3-dibromo-2-(bromomethyl)propane (1.0 equiv) with thiourea (3.5 equiv) in absolute ethanol for 12 hours to form the intermediate isothiouronium salt.

  • Hydrolysis: Add an aqueous solution of NaOH (10% w/v, excess) directly to the reaction mixture and reflux for an additional 4 hours under nitrogen (to prevent disulfide formation).

  • Acidification: Cool to 0 °C and carefully acidify to pH 2 using 6M HCl.

  • Extraction: Extract the free thiol with diethyl ether, dry over MgSO4​ , and concentrate to yield the product as a viscous, pungent oil.

Quantitative Data & Characterization Summary

The table below summarizes the expected outcomes and diagnostic markers for the synthesized ligands, providing a quick-reference benchmark for quality control.

Ligand TypeTarget MoleculeTypical Yield (%)Key 1H NMR Diagnostic Peak (Apical CH)Primary Application Focus
P-Donor tdppmm65 - 75~2.5 ppm (multiplet) N2​ fixation, low-valent Mo/W complexes [1]
N-Donor Tris(pyrazol-1-ylmethyl)methane70 - 80~3.1 ppm (multiplet)Biomimetic enzyme modeling (Zn, Cu)
S-Donor Tris(mercaptomethyl)methane60 - 70~2.2 ppm (multiplet)Gold surface SAMs [3], macrocycles [2]

Troubleshooting & Best Practices

  • Incomplete Substitution: The most common failure mode is isolating di-substituted rather than tri-substituted products. This is usually caused by insufficient reaction time, low temperatures, or degraded nucleophiles. Always verify the integration ratio of the apical −CH− proton to the arm protons via 1H NMR before proceeding to metal complexation.

  • Oxidation of Phosphines/Thiols: Both tdppmm and tris(mercaptomethyl)methane are highly susceptible to oxidation (forming phosphine oxides and disulfides, respectively). All workups and storage must be conducted using rigorous Schlenk techniques or inside a nitrogen-filled glovebox.

References

  • Bonding and Activation of N2 in Mo(0) Complexes Supported by Hybrid Tripod Ligands with Mixed Dialkylphosphine/Diarylphosphine Donor Groups: Interplay of Steric and Electronic Factors Inorganic Chemistry (ACS Publications)[Link]

  • Triptycene Derivatives: From Their Synthesis to Their Unique Properties Molecules (via PMC - NIH)[Link]

  • Triptycene Tripods for the Formation of Highly Uniform and Densely Packed Self-Assembled Monolayers with Controlled Molecular Orientation Journal of the American Chemical Society[Link]

  • Metathesis and Metallacycle Reactivity of d10 Ni Perfluorocarbenes with Alkenes Journal of the American Chemical Society
Application

Application Note: Catalytic Strategies for Nucleophilic Substitution of 1,3-Dibromo-2-(bromomethyl)propane in Tripodal Scaffold Synthesis

An in-depth technical guide and protocol manual for the catalytic substitution of 1,3-dibromo-2-(bromomethyl)propane. Executive Summary 1,3-Dibromo-2-(bromomethyl)propane—commonly referred to as tris(bromomethyl)methane—...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol manual for the catalytic substitution of 1,3-dibromo-2-(bromomethyl)propane.

Executive Summary

1,3-Dibromo-2-(bromomethyl)propane—commonly referred to as tris(bromomethyl)methane—is a highly versatile tripodal electrophile used extensively in the synthesis of dendrimers, multidentate ligands, and complex three-dimensional architectures such as triptycene-based in,in-cyclophanes [1]. However, achieving complete triple nucleophilic substitution ( SN​2 ) is notoriously difficult due to the unique steric and electronic environment of the molecule.

This application note provides drug development professionals and synthetic chemists with field-proven catalytic strategies to overcome these kinetic barriers. By leveraging Finkelstein-type catalysis, phase-transfer catalysis (PTC), and specific counter-ion effects, researchers can suppress unwanted elimination side-reactions and drive triple substitution to completion.

Chemical Context & Mechanistic Challenges

The Steric Penalty and the E2 Risk

While the bromines in 1,3-dibromo-2-(bromomethyl)propane are situated on primary carbons, the adjacent β -carbon is tertiary ( CH(CH2​Br)3​ ). This creates a bulky, isobutyl-like steric environment that significantly hinders the required backside attack trajectory of the nucleophile during an SN​2 transition state.

The Causality of Side Reactions: Because the SN​2 pathway is kinetically slowed by this steric bulk, competing reactions become a major risk. The central tertiary carbon possesses a single β -proton. If hard, non-nucleophilic bases (e.g., NaOtBu , LDA ) are used, the reaction will rapidly divert down an E2 elimination pathway , stripping the central proton and a bromide to yield the undesired alkene, 3-bromo-2-(bromomethyl)prop-1-ene.

To prevent this, the reaction must be steered toward SN​2 by using highly polarizable ("soft") nucleophiles and specialized catalysts that lower the activation energy of the substitution [2].

Catalytic Strategies for Optimization

To achieve high-yielding triple substitution, three primary catalytic interventions are employed:

  • Finkelstein-Type Catalysis (Iodide Activation): The addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates a transient halogen exchange. The resulting primary iodide is a vastly superior leaving group, effectively bypassing the steric penalty of the native bromide and accelerating the SN​2 attack by weaker nucleophiles (e.g., amines, alkoxides).

  • The "Cesium Effect" (Base-Mediated Templating): When alkylating thiols or phenols, using Cs2​CO3​ instead of K2​CO3​ or Na2​CO3​ dramatically improves yields. The large, highly polarizable cesium cation enhances the solubility and nucleophilicity of the generated anion in polar aprotic solvents (DMF, DMSO) and acts as a non-covalent template to bring reacting centers into proximity, which is critical for macrocyclization [1].

  • Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., aqueous NaOH and Toluene), Tetrabutylammonium bromide (TBAB) is used to shuttle the hydroxide or nucleophile into the organic phase. This prevents the competitive hydrolysis of the bromides into alcohols.

Mechanism Substrate 1,3-Dibromo-2- (bromomethyl)propane (Sterically Hindered) Intermediate Transient Iodide Intermediate (Highly Reactive) Substrate->Intermediate Halogen Exchange Iodide KI Catalyst (Iodide Source) Iodide->Intermediate Product Tripodal Substituted Target Scaffold Intermediate->Product S_N2 Attack Nucleophile Activated Nucleophile (e.g., Thiolate/Amine) Nucleophile->Product

Finkelstein-catalyzed nucleophilic substitution pathway for sterically hindered primary bromides.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized catalytic parameters for achieving complete triple substitution based on the nucleophile class.

Nucleophile ClassRecommended CatalystBase / AdditiveSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Rationale
Thiols (R-SH) KI (0.1 eq) Cs2​CO3​ (4.0 eq)Anhydrous DMF60–8075–90Cesium effect maximizes thiolate nucleophilicity; suppresses E2 elimination.
Amines (R- NH2​ ) NaI (0.2 eq) K2​CO3​ or DIPEAMeCN or DMF80–10060–85Iodide activation is mandatory to overcome the steric hindrance against neutral amines.
Phenols (Ar-OH) TBAB (0.1 eq)NaOH (50% aq)Toluene / H2​O 9070–80PTC shuttles the phenoxide into the organic phase, preventing bromide hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Tripodal Thioethers via Finkelstein & Cesium Activation

This protocol is self-validating: the reaction progress can be visually tracked via TLC, where mono-, di-, and tri-substituted intermediates appear as distinct, sequentially migrating spots.

Reagents:

  • 1,3-Dibromo-2-(bromomethyl)propane: 1.0 mmol (294.8 mg)

  • Target Thiol (e.g., alkyl/aryl thiol): 3.2 mmol

  • Cs2​CO3​ (Anhydrous): 4.0 mmol (1.30 g)

  • Potassium Iodide (KI): 0.1 mmol (16.6 mg)

  • Anhydrous DMF: 15 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes to ensure an oxygen-free environment (preventing disulfide formation).

  • Nucleophile Activation: Add the target thiol and anhydrous DMF (10 mL) to the flask. Add Cs2​CO3​ and KI. Stir at room temperature for 15 minutes until the suspension turns slightly cloudy, indicating the formation of the thiolate anion.

  • Substrate Addition (Critical Step): Dissolve 1,3-dibromo-2-(bromomethyl)propane in 5 mL of DMF. Add this solution dropwise over 30 minutes to the stirring reaction mixture.

    • Causality: Dropwise addition keeps the local concentration of the electrophile low, strongly favoring complete triple substitution on a single molecule rather than intermolecular oligomerization.

  • Thermal Activation: Heat the reaction to 65°C under Argon.

  • Self-Validation & Monitoring: After 8 hours, sample the reaction for TLC (Hexanes/EtOAc). You should observe the disappearance of the starting material and the transient appearance of two intermediate spots (mono- and di-adducts). The reaction is complete only when these intermediates converge into a single, highly polar product spot. If intermediates persist after 12 hours, spike the reaction with an additional 0.05 eq of KI.

  • Workup: Cool to room temperature. Quench with 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Nucleophile in anhydrous DMF Step2 2. Base & Catalyst Addition Add Cs2CO3 (4.0 eq) and KI (0.1 eq) Step1->Step2 Step3 3. Substrate Addition Dropwise addition of Tris(bromomethyl)methane Step2->Step3 Step4 4. Thermal Activation Stir at 65°C for 12-24 hours Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for the triple nucleophilic substitution protocol.

Protocol B: Phase-Transfer Catalyzed Etherification (Oxygen Nucleophiles)

Oxygen nucleophiles are harder and more basic, increasing the risk of E2 elimination. PTC mitigates this by controlling the phase interface.

Step-by-Step Methodology:

  • Biphasic Setup: In a 50 mL flask, dissolve the target phenol/alcohol (3.5 mmol) and 1,3-dibromo-2-(bromomethyl)propane (1.0 mmol) in 10 mL of Toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32.2 mg) directly to the organic phase.

  • Base Introduction: Vigorously stir the solution at 800 rpm and add 5 mL of a 50% aqueous NaOH solution.

    • Causality: High stirring speeds are required to maximize the interfacial surface area, allowing the TBAB to efficiently shuttle the hydroxide ion into the toluene layer to deprotonate the alcohol without exposing the sensitive alkyl bromide to bulk aqueous hydrolysis.

  • Heating: Reflux the biphasic mixture at 90°C for 16 hours.

  • Workup: Separate the layers using a separatory funnel. Wash the organic layer with 1M HCl to neutralize residual base, followed by brine. Dry and concentrate for chromatography.

References

  • Pascal, R. A., et al. "An Exceptionally Close, Non-Bonded Hydrogen-Hydrogen Contact with Strong Through-Space Spin-Spin Coupling." Angewandte Chemie International Edition, 2018. Available at:[Link]

  • Ratajczyk, T., et al. "Triptycene Derivatives: From Their Synthesis to Their Unique Properties." Molecules, 2021, 27(1), 250. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3-Dibromo-2-(bromomethyl)propane Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,3-dibromo-2-(bromomethyl)propane (also known as tris(bromomethyl)methane).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,3-dibromo-2-(bromomethyl)propane (also known as tris(bromomethyl)methane). This sterically hindered, neopentyl-like building block is critical for synthesizing complex supramolecular architectures, such as in,in-cyclophanes [1], dendritic frameworks, and triptycene-based tripodal ligands [2].

Below, our Senior Application Scientists provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% during the bromination of 2-(hydroxymethyl)propane-1,3-diol using neat PBr3​ ? A: The primary cause of low yield is the formation of stable phosphite ester intermediates that undergo thermal degradation. Because the substrate is a neopentyl-like triol, the standard SN​2 displacement of the phosphite leaving group by the bromide ion is severely sterically hindered. If you increase the temperature (>80°C) to force the substitution, intramolecular etherification outcompetes bromination, leading to polyether oligomers. Solution: Switch to the Appel reaction ( CBr4​ / PPh3​ ). The Appel reaction operates via a highly reactive phosphonium intermediate that lowers the activation energy for bromide attack, allowing the reaction to proceed at room temperature and entirely suppressing thermal ether formation.

Q2: How do I prevent product loss and decomposition during the purification of the tribromide? A: 1,3-Dibromo-2-(bromomethyl)propane has a high boiling point and is highly susceptible to dehydrobromination or polymerization upon prolonged thermal stress. Standard atmospheric distillation will destroy your product. Solution: Utilize high-vacuum fractional distillation (e.g., 0.1–0.5 mmHg) and keep the oil bath temperature strictly below 120°C. Alternatively, for smaller scales (<20 g), flash column chromatography over silica gel using pure hexanes is highly effective, completely avoiding thermal degradation.

Q3: My downstream nucleophilic substitutions (e.g., reacting the tribromide with bulky thiols) are stalling. How can I drive the reaction to completion? A: The carbon centers in 1,3-dibromo-2-(bromomethyl)propane are adjacent to a quaternary carbon. SN​2 reactions at these neopentyl centers are notoriously slow due to severe steric bulk blocking the backside attack trajectory [3]. Solution: You must maximize the nucleophilicity of your reagent and use a highly polar aprotic solvent. Switch your base from K2​CO3​ to Cs2​CO3​ (the "cesium effect" provides a more naked, reactive anion due to poor ion pairing). Use anhydrous DMF or DMSO, and run the reaction at 80–100°C for 48 hours to overcome the high activation energy barrier.

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality behind reagent selection, the table below summarizes the yield and byproduct profiles of various bromination conditions applied to the triol precursor.

Table 1: Optimization of Bromination Conditions for 2-(Hydroxymethyl)propane-1,3-diol

Reagent SystemSolventTemperature (°C)Time (h)Average Yield (%)Primary Byproduct
PBr3​ (neat)None1001235–40Polyethers
PBr3​
  • Pyridine
Toluene801865–70Phosphite esters
CBr4​ / PPh3​ DCM 0 to 25 24 85–90 Triphenylphosphine oxide
HBr (48%) / H2​SO4​ Water12048< 20Incomplete bromination

Part 3: Mechanistic Visualizations

G A 2-(Hydroxymethyl)propane-1,3-diol E Appel Reaction (CBr4/PPh3) Room Temp A->E Mild Activation F PBr3 (Neat) High Temp (>80°C) A->F Harsh Activation B Phosphite Ester Intermediate C 1,3-Dibromo-2-(bromomethyl)propane (Target: >85% Yield) B->C Minor Pathway D Ether / Oligomer Byproducts (Thermal Degradation) B->D Major Pathway E->C Efficient SN2 F->B Slow Bromination

Reaction pathways for the bromination of 2-(hydroxymethyl)propane-1,3-diol.

G Substrate 1,3-Dibromo-2-(bromomethyl)propane (Neopentyl-like Steric Bulk) Nu Nucleophile Attack Substrate->Nu SN2 Trajectory Block Steric Repulsion (High Activation Energy) Nu->Block Standard Conditions Solvent Polar Aprotic Solvent (DMF) + Cs2CO3 Base Block->Solvent Optimization Heat Thermal Energy (90°C) Solvent->Heat Overcome Barrier Product Tripodal / Dendritic Product Heat->Product Successful Substitution

Mechanistic logic for overcoming steric hindrance in neopentyl-like SN2 substitutions.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: High-Yield Synthesis via Appel Reaction

This self-validating protocol utilizes mild conditions to prevent thermal degradation, ensuring high purity.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(hydroxymethyl)propane-1,3-diol (1.0 eq) and carbon tetrabromide (3.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add triphenylphosphine (3.5 eq) portion-wise over 30 minutes. Causality: Slow addition prevents a rapid exothermic spike, which can lead to localized boiling and the formation of unwanted side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The solution will turn pale yellow.

  • Workup: Quench the reaction with a few drops of methanol. Concentrate the mixture under reduced pressure (do not exceed 35°C water bath temperature).

  • Purification: Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter the suspension, concentrate the filtrate, and purify via flash chromatography (100% hexanes) to isolate the pure tribromide.

Protocol 2: Nucleophilic Substitution (Thioetherification)

Designed to overcome the steric hindrance of the neopentyl-like centers.

  • Deprotonation: In a Schlenk flask, combine the thiol nucleophile (3.3 eq) and anhydrous Cs2​CO3​ (4.0 eq) in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Cs2​CO3​ provides superior solubility and generates a highly reactive thiolate anion compared to potassium or sodium salts.

  • Substrate Addition: Add 1,3-dibromo-2-(bromomethyl)propane (1.0 eq) dropwise as a concentrated solution in DMF.

  • Activation: Heat the reaction mixture to 90°C for 48 hours under an inert atmosphere. Causality: The elevated temperature is strictly required to overcome the steric hindrance of the neopentyl-like transition state.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with distilled water (5x) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

References

  • Title: An Exceptionally Close, Non-Bonded Hydrogen-Hydrogen Contact with Strong Through-Space Spin-Spin Coupling Source: Angewandte Chemie International Edition (2018) URL: [Link][1]

  • Title: Triptycene Tripods for the Formation of Highly Uniform and Densely Packed Self-Assembled Monolayers with Controlled Molecular Orientation Source: Journal of the American Chemical Society (2019) URL: [Link][2]

  • Title: Triptycene Derivatives: From Their Synthesis to Their Unique Properties Source: Molecules (2021) URL: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1,3-Dibromo-2-(bromomethyl)propane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling the synthesis of 1,3-dibromo-2-(bromomethyl)propane (also known as tri(bromomethyl)methane) from its correspond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling the synthesis of 1,3-dibromo-2-(bromomethyl)propane (also known as tri(bromomethyl)methane) from its corresponding triol precursor, 2-(hydroxymethyl)propane-1,3-diol.

When utilizing Phosphorus Tribromide (PBr₃) for this aliphatic triol bromination, temperature control is not merely a safety parameter—it is the primary driver of mechanistic success[1]. This guide synthesizes field-proven protocols, thermodynamic principles, and troubleshooting strategies to ensure high-yield conversion while minimizing hazardous side reactions.

Mechanistic Causality: The "Exotherm vs. Electronic Drag" Paradigm

To master this synthesis, one must understand that PBr₃-mediated bromination occurs in two distinct mechanistic stages that have opposing thermal requirements[2]:

  • Activation (Alcoholysis): The lone pairs on the triol's oxygen atoms attack the electrophilic phosphorus of PBr₃, forming a protonated alkyl phosphite ester intermediate and releasing Hydrobromic acid (HBr). This step is violently exothermic. If not strictly suppressed at 0 °C, the localized heat spikes will cause the substrate to undergo dehydration (forming alkenes) or intermolecular etherification[3].

  • Substitution (Brominolysis): The displaced bromide ion (Br⁻) acts as a nucleophile, executing a backside S_N2 attack on the activated carbon to displace the phosphite leaving group. While the first hydroxyl group substitutes easily, the newly introduced bromine atom exerts a strong electron-withdrawing inductive effect. By the time the intermediate reaches the dibromo-alcohol stage, the remaining carbon is highly electron-deficient and sterically hindered. This step requires significant thermal activation (60–70 °C) to overcome the high activation energy of the final S_N2 displacement[1][3].

Workflow Visualization

TempProfile N1 Stage 1: Initiation 0 °C (Ice Bath) N2 Stage 2: Propagation 20-25 °C (Room Temp) N1->N2 Gradual warming (Controls exotherm) N3 Stage 3: Completion 60-70 °C (Heating) N2->N3 Thermal activation (Overcomes steric drag) N4 Final Product Tribromide N3->N4 Quench & Workup (Avoid >100 °C)

Figure 1: Three-stage temperature optimization profile for PBr3-mediated triol bromination.

Temperature Optimization Data

The following table summarizes the quantitative thermal parameters required for a self-validating experimental system. Deviating from these zones will predictably alter your product profile.

Reaction StageTarget TempDurationMechanistic PurposeRisk of Deviation
1. Reagent Addition -5 °C to 0 °C1–2 hoursControls the violent exotherm of phosphite ester formation.Too High: Runaway reaction, etherification, alkene formation.
2. Equilibration 20 °C to 25 °C2–4 hoursAllows the first and second S_N2 substitutions to proceed smoothly.Too Low: Reaction stalls at the mono-bromo intermediate.
3. Thermal Drive 60 °C to 70 °C8–12 hoursOvercomes electronic/steric drag for the final S_N2 substitution.Too Low: High yield of dibromo-alcohol. Too High (>100°C): Product degradation, toxic phosphine gas release.

Troubleshooting & FAQs

Q: My GC-MS shows a massive peak for the dibromo-alcohol intermediate instead of the desired tribromide. How do I fix this? A: Your reaction has succumbed to "electronic drag." The first two hydroxyl groups react rapidly, but the newly introduced bromine atoms pull electron density away from the reaction center, drastically increasing the activation energy required for the final S_N2 displacement. You must elevate the temperature to 60–70 °C during the final stage of the reaction to drive the substitution to completion[1].

Q: I observed sudden, violent boiling during the PBr₃ addition, and the mixture turned black. What went wrong? A: This is a classic runaway reaction. The initial activation step is highly exothermic. If PBr₃ is added too quickly, or if the internal temperature rises above 5 °C, localized heat spikes cause rapid dehydration and polymerization of the triol[3]. Ensure you are using a robust ice-salt bath and an addition funnel set to a slow dropwise rate (e.g., 1 drop per 3 seconds for a 100 mmol scale).

Q: Can I heat the reaction above 100 °C to speed up the final substitution? A: Absolutely not. Heating PBr₃ reactions above 100 °C risks the generation of dangerously toxic phosphine gas and promotes the thermal degradation (resinification) of the alkyl bromide product[1]. Stick to a maximum internal temperature of 70 °C.

Q: What is the optimal solvent for this specific temperature profile? A: Anhydrous Tetrahydrofuran (THF) or Toluene are ideal. THF provides excellent solubility for the triol and refluxes at ~66 °C, which acts as a built-in safety ceiling for your "Thermal Drive" stage. Dichloromethane (DCM) boils too low (~40 °C) to efficiently drive the final substitution without a pressurized reactor.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a visual or thermal checkpoint to ensure scientific integrity.

Materials Required:

  • 2-(hydroxymethyl)propane-1,3-diol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.2 to 1.5 eq) Note: 1.0 eq of PBr₃ theoretically provides 3 eq of Br⁻, but a slight excess ensures complete conversion of the triol.

  • Anhydrous THF

  • Saturated NaHCO₃ solution (for quenching)

Methodology:

  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a reflux condenser, and an internal thermometer. Purge the system with dry Nitrogen or Argon.

  • Substrate Dissolution: Dissolve 1.0 eq of the triol in anhydrous THF (approx. 5-10 mL per gram of substrate).

  • Ice-Bath Initiation (0 °C): Submerge the flask in an ice-salt bath. Wait until the internal thermometer registers ≤ 0 °C.

  • Dropwise Addition: Load the addition funnel with PBr₃ (1.2 eq). Begin dropwise addition. Checkpoint: Monitor the internal thermometer. Adjust the drip rate so the internal temperature never exceeds 5 °C. The solution may turn slightly cloudy as the phosphite ester forms[3][4].

  • Equilibration (RT): Once addition is complete, maintain the ice bath for 1 hour. Then, remove the bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 3 hours.

  • Thermal Activation (65 °C): Equip a heating mantle and gradually raise the internal temperature to 60–65 °C (a gentle THF reflux). Maintain this temperature for 8–12 hours. Checkpoint: Monitor the reaction via TLC or GC-MS until the dibromo-intermediate is fully consumed.

  • Quenching: Remove the heat and cool the flask back to 0 °C. Carefully and slowly add ice-cold saturated NaHCO₃ solution to quench unreacted PBr₃ and neutralize the HBr byproduct. Warning: Vigorous CO₂ evolution will occur.

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-dibromo-2-(bromomethyl)propane.

References

  • Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 Source: Chemia (Manac Inc. Technical Review) URL:[Link]

  • PBr3 and SOCl2 for Converting Alcohols To Alkyl Halides Source: Master Organic Chemistry URL:[Link]

  • Nuggets of Knowledge for Chapter 13 – Alcohols (II) Source: Utah Tech University Chemistry Department URL:[Link]

Sources

Troubleshooting

Reducing steric hindrance effects in 1,3-Dibromo-2-(bromomethyl)propane alkylation

Welcome to the technical support center for optimizing reactions with 1,3-Dibromo-2-(bromomethyl)propane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions with 1,3-Dibromo-2-(bromomethyl)propane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you overcome common hurdles and achieve your synthetic goals.

The Core Challenge: Overcoming Neopentyl Steric Hindrance

1,3-Dibromo-2-(bromomethyl)propane is a useful building block for creating complex, highly substituted scaffolds. However, its structure presents a significant challenge. While all three brominated carbons are primary, they are attached to a central quaternary carbon. This arrangement, known as a neopentyl-type structure, creates immense steric bulk around the reaction centers.

For a standard bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. In this substrate, the bulky neighboring groups effectively "shield" the backside of each carbon, dramatically slowing down the rate of Sₙ2 reactions.[1][2][3] In fact, reactions with neopentyl halides can be up to 100,000 times slower than with unhindered primary halides.[4] This inherent difficulty is the primary source of most experimental problems.

Caption: Steric shielding in 1,3-Dibromo-2-(bromomethyl)propane.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: My alkylation reaction is extremely slow or shows no conversion. What's happening?

Answer: The most probable cause is the severe steric hindrance inherent to the neopentyl structure, which drastically reduces the rate of the Sₙ2 reaction.[4][5] The activation energy for the nucleophile to bypass the bulky groups and attack the electrophilic carbon is exceptionally high.

Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the high activation barrier.[6] Depending on your solvent and nucleophile stability, consider increasing the temperature to 100-150 °C. Always ensure your reaction is conducted in a sealed vessel if the temperature exceeds the solvent's boiling point.

  • Use a More Reactive Nucleophile: If possible, convert your nucleophile to its more reactive conjugate base. For example, a lithium alkoxide is a much stronger nucleophile than its corresponding alcohol.[6]

  • Optimize Your Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[7]

  • Implement Phase-Transfer Catalysis (PTC): This is often the most effective solution. A PTC, like tetrabutylammonium bromide (TBAB), can ferry a nucleophilic anion from an aqueous or solid phase into the organic phase, where it is highly reactive and can more effectively participate in the slow substitution reaction.[8][9][10]

Question 2: I'm observing low yields and multiple byproducts. What are the likely side reactions?

Answer: With a sterically hindered substrate, forcing conditions can sometimes promote side reactions over the desired substitution.

Potential Side Reactions & Solutions:

  • Elimination (E2): If you are using a strong, bulky base (e.g., potassium tert-butoxide) to deprotonate your nucleophile, it may preferentially act as a base, abstracting a proton and leading to the formation of an alkene via an E2 mechanism.[5]

    • Solution: Switch to a less hindered base (e.g., NaH, K₂CO₃) or, ideally, use a phase-transfer catalysis setup with an inorganic base like NaOH or KOH, which minimizes elimination pathways for primary halides.[11]

  • Incomplete Substitution: The reaction may stall after the first or second substitution. As each bromine is replaced by a potentially bulky nucleophile, the steric hindrance can increase, making subsequent substitutions even more difficult.

    • Solution: Use a large excess of the nucleophile (3-5 equivalents or more) to drive the reaction to completion. Also, extend the reaction time and maintain a high temperature.

  • Rearrangement (Sₙ1 Pathway): While unlikely for a primary halide, under certain conditions (e.g., with a very poor nucleophile and a polar protic solvent), an Sₙ1 pathway could be initiated. The resulting primary carbocation would be highly unstable and prone to rearrangement, leading to a mixture of products.[12]

    • Solution: Ensure your conditions strongly favor an Sₙ2 pathway: use a strong nucleophile and a polar aprotic solvent.

Frequently Asked Questions (FAQs)

Question 3: What is the best choice of solvent for alkylating this substrate?

Answer: Polar aprotic solvents are strongly recommended. These solvents possess a dipole moment but lack acidic protons. They excel at dissolving ionic nucleophiles but are poor at solvating the anion (the nucleophile). This leaves the nucleophile highly reactive and available for the Sₙ2 attack.

Solvent TypeExamplesEffect on Sₙ2 ReactionRationale
Polar Aprotic (Recommended) DMF, DMSO, NMP, AcetonitrileFavors Sₙ2 Solvates the cation, but not the anion (nucleophile), increasing nucleophile reactivity.
Polar Protic Water, Methanol, EthanolHinders Sₙ2 Forms a "solvent cage" around the nucleophile via hydrogen bonding, lowering its energy and reactivity.[7]
Nonpolar Toluene, HexanePoor Choice (unless with PTC) Poor solubility for most ionic nucleophiles, preventing the reaction from occurring in a single phase.

Question 4: How does Phase-Transfer Catalysis (PTC) work to overcome steric hindrance?

Answer: Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an organic substrate in toluene and an inorganic salt nucleophile in water).[8] The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction.

The PTC Mechanism:

  • Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺, e.g., Bu₄N⁺) exchanges its counter-ion (X⁻, e.g., Br⁻) for the nucleophilic anion (Nu⁻) from your salt.

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] is soluble in the organic phase and migrates across the phase boundary.

  • Reaction: In the organic phase, the nucleophile is poorly solvated (it's a "naked" anion) and thus extremely reactive. It attacks the substrate (R-Br), displacing the bromide and forming the product (R-Nu). The catalyst's original counter-ion is regenerated in the organic phase as [Q⁺Br⁻].

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to pick up another nucleophilic anion, repeating the cycle.

This method avoids the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive and efficient inorganic bases like NaOH or KOH.[11]

PTC_Mechanism cluster_phases Two-Phase System cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase (e.g., H₂O) RBr Substrate (R-Br) RNu Product (R-Nu) QBr [Q⁺Br⁻] QNu [Q⁺Nu⁻] (Lipophilic Ion Pair) QNu->RBr Sₙ2 Attack QBr_aq [Q⁺Br⁻] QBr->QBr_aq Returns to Aqueous Phase NaNu Nucleophile Salt (Na⁺Nu⁻) NaBr Byproduct (Na⁺Br⁻) QBr_aq->QNu Anion Exchange & Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols

Protocol 1: General Procedure for Alkylation under Forcing Conditions

This protocol is a starting point and should be optimized for your specific nucleophile.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add your nucleophile (3.3 equivalents).

  • Solvent & Base: Add a polar aprotic solvent (e.g., DMF, 10 mL per 1 g of substrate). If your nucleophile requires deprotonation, cool the mixture to 0 °C and cautiously add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 3.3 eq.). Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Dissolve 1,3-Dibromo-2-(bromomethyl)propane (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the flask.

  • Reaction: Heat the reaction mixture to 100-140 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the slow nature of the reaction, it may require 24-72 hours.

  • Workup: Cool the reaction to room temperature. Cautiously quench any remaining base with water or a saturated NH₄Cl solution. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: High-Efficiency Alkylation using Phase-Transfer Catalysis

This protocol is highly recommended for achieving better yields and faster reaction times.

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1,3-Dibromo-2-(bromomethyl)propane (1.0 eq.), your nucleophile (3.3 eq.), toluene (10 mL per 1 g of substrate), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of NaOH or KOH (5.0 eq.).

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring (ensure the two phases are mixing well).

  • Monitoring: Monitor the reaction progress. Reactions under PTC are often significantly faster and may be complete in 4-24 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2x) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Caption: Troubleshooting workflow for the alkylation reaction.

References
  • OpenStax. (2023). 11.3 Characteristics of the Sₙ2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • science24.com. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Molecules, 27(3), 1045. Retrieved from [Link]

  • CLaME. Sn2 Reaction Organic Chemistry. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sₙ2 reactions. Retrieved from [Link]

  • chemrevise. (n.d.). 3.3 Halogenoalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with OH-(aq)). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Reddit. (2021). what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? Retrieved from [Link]

  • Quora. (2019). Can halogenoalkanes undergo a nucleophilic substitution reaction? Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ChemTalk. (2021). Steric Hindrance. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 1,3-Dibromo-2-(bromomethyl)propane during long-term storage

Welcome to the Technical Support Center for 1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4)[1]. As a highly reactive trialkyl bromide featuring three primary bromomethyl groups, this compound is a critical electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Dibromo-2-(bromomethyl)propane (CAS: 62127-48-4)[1]. As a highly reactive trialkyl bromide featuring three primary bromomethyl groups, this compound is a critical electrophilic building block in drug development and synthetic chemistry. However, its structural nature makes it highly susceptible to environmental degradation.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure reagent integrity during long-term storage.

Part 1: Core FAQs (Mechanisms & Causality)

Q1: Why does my batch of 1,3-Dibromo-2-(bromomethyl)propane turn yellow or brown over time? Causality: Alkyl bromides are inherently light-sensitive. Exposure to ultraviolet (UV) or ambient light induces photolytic homolytic cleavage of the relatively weak C–Br bond, generating highly reactive bromine radicals. These radicals rapidly recombine to form molecular bromine (Br₂), which imparts a yellow-to-brown discoloration to the liquid. Prolonged photolysis also generates dissolved organic carbon byproducts that further contaminate the reagent[2]. Prevention: Always store the compound in amber glass bottles, which filter out the UV wavelengths responsible for homolytic cleavage[3].

Q2: Upon opening the storage bottle, I noticed acidic fumes. What causes this, and is the reagent still usable? Causality: Acidic fumes indicate the formation of hydrogen bromide (HBr) gas, a direct result of moisture ingress. 1,3-Dibromo-2-(bromomethyl)propane is highly moisture-sensitive; atmospheric water acts as a nucleophile, hydrolyzing the primary bromides via an SN2 mechanism into alcohols, subsequently releasing HBr. Resolution: If fumes are present, the reagent's molarity is compromised and it has become highly acidic. It must be purified (see Protocol 1) before use in sensitive cross-coupling or substitution reactions.

Q3: What are the optimal temperature and atmospheric conditions for long-term storage? Causality: Thermal energy accelerates both hydrolysis and dehydrobromination (E2 elimination) pathways. To arrest these kinetic processes, the compound must be stored at 2–8°C for short-term use, or -20°C for long-term storage[3]. Furthermore, replacing the headspace with an inert gas (Argon or Nitrogen) prevents oxidative degradation and moisture-driven hydrolysis[3].

G Compound 1,3-Dibromo-2-(bromomethyl)propane Photo Photolysis (UV/Light) Compound->Photo Light Exposure Hydro Hydrolysis (Moisture) Compound->Hydro Water Ingress Thermal Thermal Degradation Compound->Thermal > 25°C Prolonged BrRadical Bromine Radicals (Br•) Discoloration Photo->BrRadical Homolytic Cleavage HBr Hydrogen Bromide (HBr) Acidic Fumes Hydro->HBr SN2 Substitution Elim Dehydrobromination Alkene Formation Thermal->Elim E2 Elimination

Mechanistic pathways of 1,3-Dibromo-2-(bromomethyl)propane degradation.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent yields in nucleophilic substitution reactions.

  • Diagnostic: Degraded 1,3-Dibromo-2-(bromomethyl)propane often contains hydrobromic acid and brominated oligomers that poison catalysts or alter reaction stoichiometry.

  • Validation: Perform a headspace Gas Chromatography-Electron Capture Detector (GC-ECD) analysis. GC-ECD is highly sensitive and selective for trace halogenated impurities, allowing you to quantify degradation products down to the µg/mL range[4].

  • Fix: Re-distill the reagent under reduced pressure or pass it through a short pad of activated basic alumina to quench HBr and remove polar impurities.

Issue 2: Septum or cap degradation on the storage vial.

  • Diagnostic: Standard rubber septa or polyethylene caps are incompatible with halogenated organics and HBr vapors, leading to embrittlement and seal failure.

  • Fix: Exclusively use Polytetrafluoroethylene (PTFE)-lined caps. PTFE provides a chemically inert barrier that prevents halogen-induced degradation of the seal, ensuring a hermetic environment[3].

Part 3: Quantitative Storage Parameters

To maximize the shelf life of 1,3-Dibromo-2-(bromomethyl)propane, adhere to the following empirically derived storage parameters:

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Ambient (20–25°C) AirClear Glass< 1 MonthPhotolysis, Accelerated Hydrolysis
Refrigerated (2–8°C) AirAmber Glass3–6 MonthsMoisture Ingress (HBr Formation)
Frozen (-20°C) Argon / N₂Amber Glass (PTFE Cap)> 12 MonthsNone (Kinetically Arrested)

Part 4: Experimental Protocols

Protocol 1: Purification of Degraded 1,3-Dibromo-2-(bromomethyl)propane

Self-Validating System: This protocol incorporates a pH check to verify the complete removal of HBr before final distillation, ensuring the recovered reagent is acid-free.

  • Washing: Transfer the degraded (discolored) reagent to a separatory funnel. Wash with an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize dissolved HBr.

  • Phase Separation: Allow the layers to separate. The alkyl bromide will form the bottom layer (density > 1 g/mL).

  • Validation (pH Check): Test the aqueous layer with pH paper. If pH < 7, repeat the NaHCO₃ wash until the aqueous layer remains slightly basic (pH ~8).

  • Decoloring: Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any free Br₂ back to water-soluble bromide ions. The organic layer should turn from yellow to colorless.

  • Drying: Collect the organic layer and dry over anhydrous magnesium sulfate (MgSO₄) for 30 minutes. Filter out the drying agent.

  • Distillation: Purify the dried liquid via vacuum distillation to avoid thermal degradation at atmospheric boiling points. Store immediately using Protocol 2.

Protocol 2: Establishing a Long-Term Inert Aliquoting System

Self-Validating System: Using a Schlenk line ensures positive pressure during transfer, completely preventing atmospheric backflow.

  • Preparation: Oven-dry amber glass vials and PTFE-lined caps at 120°C for 4 hours. Cool them in a desiccator.

  • Purging: Connect the main reagent bottle to a Schlenk line. Perform three vacuum/Argon cycles to completely replace the atmospheric headspace with inert Argon[3].

  • Aliquoting: Under a positive flow of Argon, use a gas-tight glass syringe to transfer single-use volumes (e.g., 5 mL) into the pre-dried amber vials.

  • Sealing: Cap the vials immediately with the PTFE-lined caps. Wrap the cap junction with Parafilm for an additional moisture barrier.

  • Storage: Transfer the aliquots to a -20°C explosion-proof freezer[3].

G Start Raw Reagent Purge Argon Purge (Schlenk Line) Start->Purge Remove H2O/O2 Aliquot Aliquot into Amber Vials Purge->Aliquot Inert Atmos Seal PTFE-Lined Capping Aliquot->Seal Prevent Leaks Store -20°C Dark Storage Seal->Store Arrest Kinetics

Optimized inert-atmosphere aliquoting and storage workflow.

References

  • 1,3-dibromo-2-(bromomethyl)propane — Chemical Substance Information, NextSDS,[Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants, ResearchGate,[Link]

  • Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD, PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 1,3-Dibromo-2-(bromomethyl)propane

Welcome to the Technical Support Center for 1,3-Dibromo-2-(bromomethyl)propane . As a critical building block in the synthesis of cyclobutane derivatives, complex dendrimers, and highly branched molecular architectures,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Dibromo-2-(bromomethyl)propane . As a critical building block in the synthesis of cyclobutane derivatives, complex dendrimers, and highly branched molecular architectures, maintaining the chemical integrity of this tribrominated isobutane derivative is paramount.

This guide is engineered for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting matrices, self-validating protocols, and mechanistic insights to help you handle and preserve this highly moisture-sensitive alkyl halide.

Mechanistic Overview: The Causality of Moisture Sensitivity

To master the handling of1 [1], you must understand why it degrades. The causality lies in the electrophilic nature of its primary carbon centers. Alkyl bromides are highly susceptible to2 [2]. Because this molecule possesses three sterically accessible primary bromines, atmospheric moisture can readily attack the carbon-bromine bonds.

This hydrolysis does more than destroy your stoichiometric ratios; it generates hydrobromic acid (HBr) as a byproduct. The accumulation of HBr lowers the local pH, which autocatalyzes further degradation of the reagent and severely interferes with base-sensitive downstream reactions.

HydrolysisPathway A 1,3-Dibromo-2-(bromomethyl)propane (Intact Reagent) C Nucleophilic Attack (SN2 Hydrolysis) A->C B Moisture Exposure (H2O > 10 ppm) B->C Acts as nucleophile D HBr Generation (Acidic Environment) C->D Cleaves C-Br bond E Alcohol/Diol Byproducts (Loss of Stoichiometry) C->E Forms C-OH bond F Autocatalytic Degradation (Accelerated Breakdown) D->F Lowers pH F->C Catalyzes further hydrolysis

Figure 1: Moisture-induced hydrolysis and autocatalytic degradation of primary alkyl bromides.

Troubleshooting Guide: Symptom-Based Diagnostics

When experiments fail, identifying the root cause quickly saves time and resources. Below is a quantitative matrix to diagnose and resolve common issues associated with the degradation of this reagent.

Symptom / ObservationQuantitative IndicatorRoot CauseCorrective Action / Solution
Fuming or acidic odor upon opening pH paper held over headspace reads < 3Accumulation of HBr gas due to prolonged exposure to >40% Relative Humidity (RH).Purge headspace with dry N2/Ar immediately. Discard if severe.
Unexplained low reaction yields ¹H NMR shows new peaks at ~3.7-3.8 ppm (CH₂OH)Partial hydrolysis of the CH₂Br groups (normally at ~3.5-3.6 ppm).Validate solvent dryness (<10 ppm water via Karl Fischer). Use fresh reagent.
Discoloration (Yellow/Brown tint) Visual inspection (normally a clear/colorless liquid)Advanced degradation releasing free bromine or complex polymeric byproducts.Do not use for sensitive syntheses. Purify via vacuum distillation if viable.
Cross-linking in dendrimer synthesis Mass Spec shows unexpected high-MW oligomersFormation of diols/triols that act as unintended cross-linking agents.Employ strict Schlenk line techniques; ensure all glassware is flame-dried.

Self-Validating Experimental Protocols

To ensure trustworthiness in your methodology, every protocol must be a self-validating system. This means incorporating steps that actively confirm the success of the environmental controls before you proceed to the next step.

Protocol 1: Air-Free Transfer Workflow (Schlenk Technique)

Standard laboratory air contains enough moisture to initiate the degradation of 1,3-dibromo-2-(bromomethyl)propane. Utilizing 3 [3] ensures an inert, dry environment.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (<0.1 Torr) for 5 minutes.

    • Self-Validation: The glass should be too hot to touch; the vacuum gauge must hold steady at baseline pressure without fluctuating.

  • Inert Atmosphere Cycling: Backfill the flask with high-purity Argon or Nitrogen. Repeat the vacuum-purge cycle three times.

    • Self-Validation: Monitor the oil bubbler; a steady positive pressure (1-2 bubbles per second) confirms no atmospheric ingress.

  • Solvent Transfer: Using a flame-dried stainless steel cannula, transfer anhydrous solvent (e.g., DMF or THF, dried over activated 3Å molecular sieves to <10 ppm water) into the Schlenk flask.

  • Reagent Addition: Equip a gas-tight syringe with a long needle. Purge the syringe with Argon three times. Pierce the Sure/Seal™ septum of the 1,3-dibromo-2-(bromomethyl)propane bottle and withdraw the required volume. Inject dropwise into the reaction flask.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction.

TransferWorkflow Step1 1. Flask Preparation (Flame dry under vacuum) Step2 2. Atmosphere Cycling (Backfill with Ar/N2 x3) Step1->Step2 Step3 3. Solvent Transfer (Cannula transfer dry solvent) Step2->Step3 Step4 4. Reagent Addition (Syringe transfer of Alkyl Bromide) Step3->Step4 Step5 5. Reaction Execution (Maintain positive inert pressure) Step4->Step5

Figure 2: Self-validating air-free transfer workflow for moisture-sensitive alkyl halides.

Protocol 2: Solvent Drying and Reagent Storage

Improper storage is the leading cause of reagent failure.

  • Storage Environment: Store the sealed bottle of 1,3-dibromo-2-(bromomethyl)propane at 2-8 °C in a dark desiccator.

  • Post-Use Sealing: After piercing the septum, the partial vacuum created can pull moist air into the bottle. Always backfill the reagent bottle with a volume of dry Nitrogen equal to the volume of liquid removed.

  • Secondary Containment: Place the bottle inside a secondary water-tight container filled with indicating Drierite (calcium sulfate).

    • Self-Validation: If the Drierite turns from blue to pink, the secondary containment has been breached by moisture and the desiccant must be replaced immediately.

Frequently Asked Questions (FAQs)

Q: My reaction yielded a diol instead of the targeted tribromide derivative. Why did this happen? A: This is a classic symptom of water contamination acting as a competing nucleophile. Because the primary bromines are highly reactive, even trace amounts of water (e.g., >50 ppm in your solvent) can outcompete your intended nucleophile, leading to rapid SN2 hydrolysis. Ensure your solvents are rigorously dried and stored over molecular sieves.

Q: Can I recover 1,3-dibromo-2-(bromomethyl)propane that has started to turn yellow? A: A yellow tint indicates the presence of free bromine or advanced degradation products. While short-path vacuum distillation can sometimes recover the intact molecule, the high boiling point and thermal sensitivity of this tribromide make distillation risky (it may decompose further upon heating). It is highly recommended to discard discolored batches and use fresh reagent.

Q: How do I safely quench a reaction involving this reagent? A: Because 4 [4], quenching must be controlled. Cool the reaction mixture to 0 °C using an ice bath. Slowly add a weak aqueous base (like saturated sodium bicarbonate) dropwise to neutralize any HBr generated during the reaction, while vigorously stirring. Perform this in a fume hood to safely vent any evolved gases.

References

  • Sigma-Aldrich. "1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlJPyuAu2vOJksncbDE-rRFVynEyO52A3KUroYtlk-dW8yMWpd3P8FMGGX9BUh23eT7eoVvqMnE0dkhJPXR4tGBsCcFAvHocvbugTeu-m6hPS2vm4DF8Bhr6NXxCVQramuI-R_MsZf6iELOFrlrCcelgdmoyKYPFNApnEJtM3UEiXkcI8xkYSMrexLIJZXP8PkAOnhirJeiRwpc8F3CP0VxSvkvIcXXBZiSqz9-pvC8bSOchZROa7QFV78OsbWw4c=]
  • Michigan State University. "Alkyl Halide Reactivity". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjxeIcZ73J1jiXjkFVaW9ob2JeEyWNWGl5_QWyeF15S1FrYuKGLQGyZ-SFvycTcVC4LAKxrmi7mw-sfO6S4plw0Mq0cm-et0NHQ6R7iWlODddkJ8VYLCm8P9TCqTGvQXLk2gvLTSyel5nHGfHRFysWx3zCnYKS2frqRIPzwko6KA==]
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Reference Data & Comparative Studies

Validation

1,3-Dibromo-2-(bromomethyl)propane vs pentaerythrityl tetrabromide in cross-linking

Architectural Control in Polymer Synthesis: A Comparative Guide to 1,3-Dibromo-2-(bromomethyl)propane and Pentaerythrityl Tetrabromide As a Senior Application Scientist, selecting the appropriate core cross-linker is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Control in Polymer Synthesis: A Comparative Guide to 1,3-Dibromo-2-(bromomethyl)propane and Pentaerythrityl Tetrabromide

As a Senior Application Scientist, selecting the appropriate core cross-linker is the most critical decision in designing branched macromolecules, such as star polymers, dendrimers, and metal-organic frameworks (MOFs). The choice dictates not only the valency of the final architecture but also the steric kinetics during synthesis and the hydrodynamic behavior of the resulting material. This guide provides an in-depth, objective comparison between two foundational alkyl halide cores: the tri-functional 1,3-dibromo-2-(bromomethyl)propane and the tetra-functional pentaerythrityl tetrabromide (PETB).

Chemical Profiling & Structural Causality

1,3-Dibromo-2-(bromomethyl)propane (Tri-functional Core) This molecule features a Y-shaped geometry with three primary bromides attached to a central methine (tertiary) carbon.

  • Causality of Reactivity : The absence of a quaternary center significantly reduces the steric bulk around the electrophilic carbons. This structural openness allows for highly efficient intermolecular nucleophilic substitutions ( SN​2 ), making it an ideal core for synthesizing 3-arm star polymers or flexible cross-linked networks where high conversion rates are required without severe steric penalties.

Pentaerythrityl Tetrabromide (Tetra-functional Core) PETB possesses a rigid, tetrahedral X-shaped geometry, with four primary bromides anchored to a central quaternary carbon, forming a classic neopentyl structure[1].

  • Causality of Reactivity : Neopentyl halides are notoriously resistant to standard SN​2 attacks due to extreme steric hindrance blocking the backside trajectory of incoming nucleophiles. Interestingly, attempting Grignard metathesis on PETB often bypasses the expected intermolecular substitution, instead driving an intramolecular reaction that yields spiro-compounds[2]. However, this exact steric crowding imparts exceptional chemical and photo-stability to the resulting polymers, making PETB highly desirable for ultra-low density aerospace polymers and rigid carbon-core dendrimers[2]. Furthermore, it serves as a robust quadridentate linker for assembling 3D organometallic networks and chalcogenide clusters[3].

Comparative Performance Data

Parameter1,3-Dibromo-2-(bromomethyl)propanePentaerythrityl Tetrabromide (PETB)
Functionality 3 (Tri-functional)4 (Tetra-functional)
Core Geometry Y-shaped (Methine core)Tetrahedral (Neopentyl core)
Steric Hindrance ModerateHigh (Promotes intramolecular side-reactions)
Typical Architecture 3-Arm Star Polymers, Flexible Hydrogels4-Arm Star Polymers, Dendrimers, MOFs[1]
Network Density Lower cross-linking densityHigh cross-linking density, rigid nodes
Primary Applications Stimuli-responsive carriers, soft materialsAerospace polymers, dense nanocarriers[2]

Mechanistic Pathways

CoreComparison cluster_tri Tri-functional Core cluster_tetra Tetra-functional Core A 1,3-Dibromo-2- (bromomethyl)propane B Azidation & Click Coupling A->B C 3-Arm Star Polymer (Flexible, Lower Density) B->C X Pentaerythrityl Tetrabromide Y Azidation & Click Coupling X->Y Z 4-Arm Star Polymer (Rigid, High Density) Y->Z

Fig 1. Architectural divergence in star polymer synthesis using tri- vs tetra-functional cores.

Experimental Protocols: Self-Validating Core-First Synthesis

Direct Atom Transfer Radical Polymerization (ATRP) from primary bromides can suffer from slow initiation and poor control. To ensure a self-validating, high-yield system, we utilize a core-modification approach: converting the bromides to azides, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 1: Core Azidation

  • Reaction : Dissolve the chosen bromide core (1.0 eq) and NaN3​ (1.5 eq per bromide) in anhydrous DMF. Stir at 80°C for 24 hours.

  • Purification : Precipitate the product in cold water, extract with dichloromethane, dry over MgSO4​ , and evaporate the solvent.

  • Self-Validation (Critical) : Analyze the intermediate via FTIR spectroscopy. The complete disappearance of the C-Br stretching vibration (~600 cm⁻¹) and the emergence of a sharp, intense azide peak at ~2100 cm⁻¹ confirms 100% functionalization. Proceeding without this validation risks forming incomplete (e.g., 2-arm or 3-arm) defect structures.

Phase 2: "Click" Coupling

  • Reaction : Combine the azidated core (1.0 eq), alkyne-terminated polymer arms (e.g., PEG or Polystyrene) (1.2 eq per azide), and PMDETA ligand in DMF. Degas via three freeze-pump-thaw cycles.

  • Catalysis : Add CuBr catalyst under an inert argon atmosphere. Stir at room temperature for 24 hours.

  • Purification : Pass the solution through a neutral alumina column to remove the copper catalyst, then precipitate into cold diethyl ether.

  • Self-Validation (Critical) : Analyze the final product using Gel Permeation Chromatography (GPC). A successful reaction is validated by a monomodal peak shifted to a lower retention time (higher molecular weight) compared to the linear polymer precursor, with no low-molecular-weight tailing (which would indicate unreacted arms).

Experimental Workflow Visualization

Protocol S1 Step 1: Core Azidation NaN3 in DMF, 80°C S2 Validation 1 FTIR: Azide peak at 2100 cm⁻¹ S1->S2 S3 Step 2: CuAAC Click Reaction Alkyne-Polymer, CuBr/PMDETA S2->S3 S4 Validation 2 GPC: Monomodal high-MW peak S3->S4 S5 Final Product Purified Star Architecture S4->S5

Fig 2. Self-validating experimental workflow for core-first star polymer synthesis.

Implications for Drug Development

In the context of nanomedicine and drug delivery, the architectural divergence between these two cores dictates the pharmacokinetic profile of the carrier:

  • PETB-Derived (4-Arm) Carriers : The high-density tetrahedral core forces the polymer arms into a tightly packed spherical conformation. This dense shell is excellent for encapsulating hydrophobic drugs, minimizing premature burst release, and providing a high surface area for multi-valent targeting ligand conjugation (e.g., attaching multiple antibodies to a single carrier).

  • Tri-functional Derived (3-Arm) Carriers : The less crowded Y-shaped core allows for greater chain mobility and hydration. These architectures are preferable for stimuli-responsive hydrogels or nanocarriers where rapid, triggered release of the therapeutic payload is required upon reaching the target microenvironment.

References

  • Synthesis of Tetraalkenylmethanes and Tetraalkynylmethanes | Request PDF - ResearchGate ResearchGate[Link]

  • Organization of Tetrahedral Chalcogenide Clusters Using a Tetrahedral Quadridentate Linker California State University, Long Beach / JACS[Link]

  • Cas 3229-00-3, PENTAERYTHRITYL TETRABROMIDE LookChem[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-2-(bromomethyl)propane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dibromo-2-(bromomethyl)propane. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dibromo-2-(bromomethyl)propane. Designed for analytical scientists, this document moves beyond a simple spectral interpretation to offer a comparative analysis with its structural isomer, 1,2,3-tribromopropane, highlighting how subtle differences in molecular architecture lead to distinct fragmentation pathways. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge of Brominated Compounds

1,3-Dibromo-2-(bromomethyl)propane (C4H7Br3) is a polybrominated alkane.[1][2][3] The analysis of such compounds is crucial in various fields, including environmental monitoring and chemical synthesis. Mass spectrometry is an indispensable tool for this purpose; however, the presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) creates complex isotopic patterns that require careful interpretation.[4] Understanding the fragmentation of these molecules is key to their unambiguous identification.

This guide focuses on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. We will dissect the fragmentation of 1,3-Dibromo-2-(bromomethyl)propane and contrast it with its linear isomer, 1,2,3-tribromopropane (C3H5Br3), to demonstrate the diagnostic power of fragmentation pattern analysis.[5][6][7]

Part 1: Elucidating the Fragmentation Pattern of 1,3-Dibromo-2-(bromomethyl)propane

The structure of 1,3-Dibromo-2-(bromomethyl)propane, with a central carbon bonded to a hydrogen and three bromomethyl groups, dictates its fragmentation behavior. Upon electron ionization at 70 eV, the molecule undergoes a series of characteristic bond cleavages.

Key Fragmentation Pathways

The primary fragmentation events involve the loss of bromine atoms and bromomethyl radicals. The stability of the resulting carbocations is a principal driver of the observed fragmentation pattern.

  • Loss of a Bromine Radical (-Br•): The cleavage of a C-Br bond is a common initial fragmentation step for bromoalkanes. This results in a prominent ion cluster.

  • Loss of a Bromomethyl Radical (-•CH₂Br): The loss of a bromomethyl group is another highly probable event, leading to a significant fragment ion.

  • Sequential Losses: Subsequent fragmentation of these primary ions can occur, involving further loss of bromine or HBr.

The presence of three bromine atoms leads to a characteristic isotopic signature for the molecular ion (M⁺) and its fragments. The molecular ion region should exhibit a cluster of peaks at M, M+2, M+4, and M+6 with relative intensities corresponding to the statistical probability of the combination of ⁷⁹Br and ⁸¹Br isotopes.

Caption: Predicted EI fragmentation of 1,3-Dibromo-2-(bromomethyl)propane.

Part 2: A Comparative Analysis with 1,2,3-Tribromopropane

To underscore the structural specificity of fragmentation, we compare 1,3-Dibromo-2-(bromomethyl)propane with its isomer, 1,2,3-tribromopropane. While both share the same elemental formula, their different connectivity results in distinct mass spectra.[5][8]

The linear structure of 1,2,3-tribromopropane offers different cleavage possibilities. For instance, the fragmentation may be influenced by the position of the bromine atoms (primary vs. secondary).

Caption: Predicted EI fragmentation of 1,2,3-Tribromopropane.

Comparative Data Summary

The table below summarizes the key distinguishing fragment ions for the two isomers. The relative intensities are crucial for differentiation.

m/z (Fragment Ion)1,3-Dibromo-2-(bromomethyl)propane1,2,3-TribromopropaneStructural Significance
[M - Br]⁺ PresentPresentCommon initial loss, but relative intensity may differ.
[M - CH₂Br]⁺ Expected to be significantLess likely/absentDiagnostic for the bromomethyl group.
[M - HBr]⁺• Less probableMore probableFavored in linear structures allowing for easier rearrangement.
[C₃H₅]⁺ (m/z 41) Lower abundanceHigher abundanceIndicates fragmentation down to the carbon backbone.[9][10]

Part 3: Experimental Protocol for GC-MS Analysis

To ensure reproducible and high-quality data, a validated experimental protocol is essential. The following provides a standard method for the analysis of brominated compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Ethyl Acetate) Dilute Prepare a dilute solution (~10-100 µg/mL) Prep->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect Interpret Fragmentation Pattern Analysis Detect->Interpret Compare Compare with Library/Reference Interpret->Compare

Caption: Standard workflow for GC-MS analysis of brominated compounds.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 1-10 mg of the sample.

    • Dissolve in a suitable volatile solvent like ethyl acetate or dichloromethane to a concentration of 1 mg/mL.[12]

    • Perform serial dilutions to achieve a final working concentration of 10-100 µg/mL.

  • Instrumentation: GC-MS System :

    • A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.[13]

  • GC Parameters :

    • GC Column : A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injection : 1 µL, splitless mode.

    • Injector Temperature : 280 °C.

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI).[14]

    • Electron Energy : 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-500.

    • Solvent Delay : 3-5 minutes.

  • Data Analysis :

    • Integrate the chromatographic peak corresponding to the analyte.

    • Examine the mass spectrum and identify the molecular ion cluster.

    • Assign structures to the major fragment ions based on their m/z values and isotopic patterns.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectral fragmentation of 1,3-Dibromo-2-(bromomethyl)propane is characterized by the preferential loss of bromine radicals and bromomethyl radicals. This pattern, when compared to its linear isomer 1,2,3-tribromopropane, provides a clear and reliable method for structural differentiation. By employing the standardized GC-MS protocol detailed in this guide, researchers can confidently identify and characterize these and other polybrominated compounds with high specificity and accuracy.

References

  • Hites, R. A. (2008). Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers. Environmental Science & Technology, 42(9), 3487–3495. [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

  • Hites, R. A. (2004). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Semantic Scholar. [Link]

  • Spectroscopy Online. (2020). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. [Link]

  • Sjödin, A., et al. (2002). Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers in plasma, serum and milk. Journal of Chromatography A, 946(2), 225-234. [Link]

  • Agilent Technologies. (n.d.). Determination of Brominated Flame Retardants (BFRs) in Fish Tissue using an Optimized Extraction/Cleanup Procedure and the Agilent 7000 Triple Quadrupole GC/MS System. Retrieved from [Link]

  • Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • NIST. (n.d.). Propane, 1,2,3-tribromo-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propane, 1,2,3-tribromo-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propane, 1,3-dibromo-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propane, 1,3-dibromo-2,2-bis(bromomethyl)-. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (2018). Propane, 1,3-dibromo-2,2-bis(bromomethyl)-. [Link]

  • PubChem. (n.d.). 1,2,3-Tribromopropane. [Link]

  • NIST. (n.d.). 1,3-Dibromo-2-(bromomethyl)propane. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propane, 1,3-dibromo-2,2-bis(bromomethyl)-. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 1,3-dibromo-2-(bromomethyl)propane (C4H7Br3). [Link]

  • Stenutz. (n.d.). 1,3-dibromo-2-(bromomethyl)propane. [Link]

  • Wikipedia. (n.d.). 1,2,3-Tribromopropane. [Link]

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